2-(2-Aminophenyl)-2-oxoethyl benzoate
Description
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
[2-(2-aminophenyl)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C15H13NO3/c16-13-9-5-4-8-12(13)14(17)10-19-15(18)11-6-2-1-3-7-11/h1-9H,10,16H2 |
InChI Key |
LIAKLOKRRROCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 2-(2-Aminophenyl)-2-oxoethyl benzoate
An In-depth Technical Guide to 2-(2-Aminophenyl)-2-oxoethyl benzoate: Structure, Synthesis, and Synthetic Potential
Abstract: This technical guide provides a comprehensive overview of 2-(2-Aminophenyl)-2-oxoethyl benzoate, a compound of interest in synthetic and medicinal chemistry. While not widely documented in current literature, its structure contains key functional groups—a 2-aminophenyl ketone moiety and a benzoate ester—that suggest significant potential as a versatile synthetic intermediate. This document outlines its chemical identity, proposes a robust synthetic pathway, discusses its expected physicochemical and spectroscopic properties, and explores its reactivity, with a particular focus on its role as a precursor to pharmacologically relevant heterocyclic systems such as quinazolines. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage novel building blocks for complex molecule synthesis.
Chemical Identity and Physicochemical Properties
2-(2-Aminophenyl)-2-oxoethyl benzoate is an organic molecule that incorporates an ester linkage between benzoic acid and a substituted ethanol backbone. The core structure is the 2-aminophenyl ketone group, a valuable synthon in heterocyclic chemistry.
Molecular Structure
The structure consists of a central α-ketone ethyl group. One carbon of the ethyl chain is part of the carbonyl group and is attached to a 2-aminophenyl (ortho-aminophenyl) ring. The other carbon is linked to the oxygen atom of the benzoate ester.
Caption: Chemical Structure of 2-(2-Aminophenyl)-2-oxoethyl benzoate.
Physicochemical Data
Due to the compound's novelty, experimentally determined data is limited. The following properties are calculated or inferred from structurally similar compounds.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₃ | (Calculated) |
| Molecular Weight | 255.27 g/mol | (Calculated) |
| CAS Number | Not Assigned | N/A |
| Appearance | Expected to be a white to pale yellow solid | (Inference) |
| Melting Point | Not Determined | N/A |
| Boiling Point | Not Determined | N/A |
| Solubility | Expected to be soluble in DMF, DMSO, and chlorinated solvents. | (Inference) |
Proposed Synthesis and Characterization
A robust and high-yielding synthesis can be proposed via the esterification of 2-amino-α-bromoacetophenone with sodium benzoate. This method is analogous to the well-established synthesis of phenacyl esters.[1]
Synthetic Pathway
The synthesis is a two-step process:
-
Bromination of the Precursor: Synthesis of the key intermediate, 2-amino-α-bromoacetophenone, via the selective α-bromination of 2-aminoacetophenone.
-
Esterification: Nucleophilic substitution of the bromide by sodium benzoate to yield the final product.
Caption: Proposed two-step synthesis workflow.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Amino-α-bromoacetophenone
-
Rationale: This step introduces the leaving group (bromide) necessary for the subsequent nucleophilic substitution. Acetic acid is often used as a solvent as it can protonate the amino group, protecting it from reacting with bromine.
-
Procedure:
-
Dissolve 2-aminoacetophenone (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of bromine (1.0 eq) in acetic acid dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Pour the mixture into ice-cold water to precipitate the product hydrobromide salt.
-
Neutralize carefully with a base (e.g., sodium bicarbonate solution) to obtain the free amine.
-
Filter, wash with water, and dry the crude product. Recrystallize from ethanol if necessary.
-
Step 2: Synthesis of 2-(2-Aminophenyl)-2-oxoethyl benzoate
-
Rationale: This is a classic Williamson-type synthesis where the benzoate anion acts as a nucleophile, displacing the bromide from the α-carbon of the ketone in an Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this type of reaction.
-
Procedure:
-
Prepare sodium benzoate by reacting benzoic acid (1.1 eq) with sodium hydroxide (1.1 eq) in ethanol, then evaporate to dryness.
-
Dissolve the prepared sodium benzoate and 2-amino-α-bromoacetophenone (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Heat the mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into a large volume of cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove DMF and salts, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The product can be further purified by column chromatography (silica gel, hexane-ethyl acetate gradient) or recrystallization.
-
Spectroscopic Characterization (Expected)
-
FT-IR (cm⁻¹): Peaks expected around 3450-3300 (N-H stretch of primary amine), 1720 (C=O stretch of ester), 1680 (C=O stretch of aryl ketone), 1600-1450 (C=C aromatic stretches), and 1270 (C-O stretch of ester).
-
¹H NMR (DMSO-d₆, δ ppm): Aromatic protons from the benzoate ring (approx. 7.5-8.1 ppm), aromatic protons from the aminophenyl ring (approx. 6.6-7.4 ppm), a broad singlet for the -NH₂ protons (approx. 5.0-6.0 ppm, D₂O exchangeable), and a key singlet for the methylene (-CH₂-) protons adjacent to the ester and ketone groups (approx. 5.5-5.8 ppm).
-
¹³C NMR (DMSO-d₆, δ ppm): Resonances expected for the ketone carbonyl (~195 ppm), ester carbonyl (~166 ppm), multiple aromatic carbons (115-150 ppm), and the methylene carbon (-CH₂) at approximately 70 ppm.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ ion at m/z = 256.09.
Reactivity and Applications in Heterocyclic Synthesis
The true value of 2-(2-Aminophenyl)-2-oxoethyl benzoate lies in its potential as a precursor for building complex heterocyclic scaffolds. The 2-aminophenyl ketone moiety is a classic building block for quinolines and quinazolines, which are core structures in many pharmaceuticals.
Synthesis of Quinolines and Quinazolines
The proximate amine and ketone groups can readily undergo intramolecular or intermolecular cyclization reactions. For instance, 2-aminophenyl ketones are known to react with various amines in the presence of a ruthenium catalyst to form quinazoline products through a dehydrogenative coupling reaction.[2][3][4][5] Similarly, they can be used in Friedländer-type syntheses to produce quinolines.[6]
Caption: Potential cyclization pathways for the title compound.
This reactivity makes the title compound a highly attractive intermediate. By modifying the amine source in the quinazoline synthesis, a diverse library of substituted quinazolines can be generated from a single, common precursor.
Putative Biological Significance
While the biological activity of 2-(2-Aminophenyl)-2-oxoethyl benzoate itself has not been reported, the heterocyclic systems it can generate are of immense pharmacological importance.
-
Quinazolines and Quinazolinones: These scaffolds are found in a wide array of approved drugs and exhibit activities including antitumor, anti-inflammatory, and antiviral properties.[5]
-
Benzothiazoles: The related 2-(2-aminophenyl)benzothiazole structure is a fluorescent core used in medicinal chemistry and sensing applications.[7][8] Derivatives possess a wide spectrum of biological activities, including anticancer and anti-inflammatory effects.[9]
-
o-Aminophenol Derivatives: This general class of compounds is known to possess significant antioxidant, antibacterial, and cytotoxic activities.[10]
Therefore, 2-(2-Aminophenyl)-2-oxoethyl benzoate serves as a valuable starting material for generating libraries of compounds with high potential for biological activity, making it a target of interest for drug discovery programs.
Safety and Handling
As a novel chemical entity, 2-(2-Aminophenyl)-2-oxoethyl benzoate should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong acids/bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-(2-Aminophenyl)-2-oxoethyl benzoate represents an unexploited but highly promising building block for organic synthesis. Its structure combines the stability of a benzoate ester with the potent reactivity of a 2-aminophenyl ketone. This guide has provided a logical framework for its identity, a plausible and detailed synthetic protocol, and a discussion of its primary application as a precursor to valuable heterocyclic systems. Its potential to streamline the synthesis of quinazoline and quinoline libraries makes it a molecule of significant interest for researchers in medicinal chemistry and materials science.
References
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Kirinde Arachchige, P. T., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341. [Link]
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Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society. [Link]
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de Oliveira, R. N., et al. (2022). Phenylbenzohydrazides Obtained from Isatoic Anhydride Present Anti-Inflammatory Activity In Vivo and In Vitro. Molecules. [Link]
-
Kirinde Arachchige, P. T., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. [Link]
-
ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. [Link]
-
Wikipedia contributors. (n.d.). Isatoic anhydride. Wikipedia. [Link]
-
Organic Chemistry Portal. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. [Link]
-
Kumar, S., et al. (2021). Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]
-
Wang, C., et al. (2023). Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones or Secondary Alcohols to Construct Quinolines. The Journal of Organic Chemistry. [Link]
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An-Najah National University. (n.d.). Synthesis of Aromatic Amino-acid Esters from 2-Phenylaminethanol and Exploring some of their Biological Activities. An-Najah Repository. [Link]
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Magafa, V., et al. (n.d.). Synthesis of 1-[2-(aminophenyl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid (AOPC). ResearchGate. [Link]
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Stenutz. (n.d.). [2-[(2-amino-2-oxoethyl)-methylamino]-2-oxoethyl] benzoate. [Link]
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MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]
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Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. ResearchGate. [Link]
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Vietnam Academy of Science and Technology. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. [Link]
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Kumar, S., et al. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. PMC. [Link]
-
Qu, X., et al. (2012). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry. [Link]
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PubChem. (n.d.). 2-Amino-5-(2-amino-2-oxoethyl)benzoic acid. [Link]
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MDPI. (2022). Luminescent Zn Halide Complexes with 2-(2-Aminophenyl)benzothiazole Derivatives. [Link]
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Max Planck Society. (n.d.). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. MPG.PuRe. [Link]
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ResearchGate. (2019). Synthesis and biological activity of 2-alkylthio-5-(4-N-acetyl( N-chloroacetyl)aminophenyl)-1,3,4-oxadiazoles. [Link]
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University of Kerbala. (2022). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. [Link]
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PubChem. (n.d.). 2-((2-Aminophenyl)thio)benzoic acid. [Link]
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LookChem. (n.d.). Cas 63094-12-2, Benzoic acid, 2-[[2-(acetylamino)phenyl]thio]-. [Link]
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Springer. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC. [Link]
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Peshkov, V. A., et al. (2015). Three-Component Reaction of a 2-Aminoazine, a 2-Oxoaldehyde, and a Cyclic 1,3-Dicarbonyl Compound for the Synthesis of Imidazo[1,2-a]azine Derivatives. ResearchGate. [Link]
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ResearchGate. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]
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MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]
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Beilstein Journals. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. [Link]
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MDPI. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC. [Link]
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Cheminformatics and Synthetic Utility of 2-(2-Aminophenyl)-2-oxoethyl Benzoate: A Technical Guide
PART 1: EXECUTIVE SUMMARY & MOLECULAR IDENTITY
2-(2-Aminophenyl)-2-oxoethyl benzoate is a specialized phenacyl ester derivative characterized by a reactive
Core Physicochemical Data
| Property | Value | Technical Note |
| Molecular Formula | Isomeric with Ketorolac and Amfenac derivatives. | |
| Molecular Weight | 255.27 g/mol | Monoisotopic Mass: 255.0895 Da.[1] |
| IUPAC Name | 2-(2-Aminophenyl)-2-oxoethyl benzoate | Also referred to as 2'-aminophenacyl benzoate. |
| SMILES | NC1=CC=CC=C1C(=O)COC(=O)C2=CC=CC=C2 | Useful for cheminformatic docking. |
| Predicted LogP | 2.8 - 3.1 | Lipophilic; suitable for membrane permeability studies. |
| H-Bond Donors/Acceptors | 1 / 4 | The free amine ( |
PART 2: SYNTHETIC PROTOCOL (The "How")
Rationale & Retrosynthetic Analysis
The synthesis of 2-(2-Aminophenyl)-2-oxoethyl benzoate presents a chemoselectivity challenge: the free aniline nitrogen is a competing nucleophile against the benzoate oxygen. To ensure high yield and purity, the protocol below utilizes a nucleophilic substitution (
Critical Handling Note: Free 2-aminophenacyl derivatives are prone to self-condensation (forming dihydropyrazines). This protocol recommends immediate isolation or downstream usage.
Step-by-Step Methodology
Reagents:
-
Precursor A: 1-(2-Aminophenyl)-2-bromoethanone (hydrobromide salt preferred for stability).
-
Reagent B: Sodium Benzoate (
eq). -
Solvent: DMF (N,N-Dimethylformamide), anhydrous.
-
Catalyst: Potassium Iodide (KI, 0.1 eq) – Finkelstein accelerator.
Workflow:
-
Activation: Dissolve 1-(2-aminophenyl)-2-bromoethanone HBr (
) in anhydrous DMF ( ) under nitrogen atmosphere. -
Nucleophilic Attack: Add Sodium Benzoate (
) and catalytic KI ( ) in a single portion. -
Reaction: Stir at 25°C for 4 hours . Note: Heating is discouraged to prevent the amine from attacking the ketone (Schiff base formation).
-
Monitoring (Self-Validating Step): Check TLC (30% EtOAc/Hexane). The starting bromide (
) should disappear, replaced by the ester product ( ) and a baseline salt spot. -
Workup: Pour the reaction mixture into ice-cold water (
). The product should precipitate as a pale yellow solid. -
Purification: Filter the solid. Recrystallize immediately from Ethanol/Water (9:1) to remove traces of benzoic acid.
PART 3: MECHANISM & PATHWAY VISUALIZATION
The following diagram illustrates the synthetic pathway and the competing side-reaction risks that this protocol mitigates.
Caption: Figure 1.
PART 4: ANALYTICAL VALIDATION (The "Proof")
To validate the identity of the synthesized compound, researchers must confirm three structural features: the ester carbonyl, the ketone carbonyl, and the intact primary amine.
Expected Spectral Signature (NMR/IR)
| Technique | Signal/Peak | Structural Assignment |
| Methylene spacer ( | ||
| Amino group ( | ||
| Ortho-benzoate protons . Deshielded by the ester carbonyl. | ||
| FT-IR | 1720 | Ester C=O stretch . |
| FT-IR | 1680 | Ketone C=O stretch (Conjugated with aryl ring). |
| FT-IR | 3350, 3450 | Primary Amine N-H stretch (Doublet). |
| Mass Spec (ESI+) | Protonated molecular ion. |
PART 5: APPLICATIONS IN DRUG DISCOVERY
Indole Synthesis (Modified Bischler-Möhlau)
This molecule serves as a "masked" precursor for 3-benzoyloxyindole. Under acid catalysis (e.g., Polyphosphoric acid), the free amine condenses with the methylene ketone to close the ring. This is a critical route for accessing 3-oxygenated indole alkaloids .
Prodrug Scaffolds
The 2-oxoethyl benzoate moiety is a classic "soft drug" linker. In vivo, esterases (like Carboxylesterase 1) rapidly hydrolyze the ester, releasing:
-
Benzoic Acid (Non-toxic metabolite).
-
2-Amino-acetophenone derivative (Active pharmacophore). This strategy is employed to improve the oral bioavailability of polar amine drugs or to mask the irritant properties of acidic NSAIDs.
Caption: Figure 2. Divergent utility: In vivo hydrolysis vs. Synthetic cyclization to indoles.
References
-
PubChem Compound Summary. (2025). Ketorolac (Isomer Reference C15H13NO3).[1][2] National Center for Biotechnology Information. [Link]
- Sugasawa, T., et al. (1979). Aminohaloborane in organic synthesis. Specific ortho-substitution of anilines and its application to indole synthesis. Journal of the American Chemical Society. (Foundational text on 2-aminoacetophenone reactivity).
- Singh, G. S., & D'Hooghe, M. (2019). N-Heterocycles from alpha-haloketones. Current Organic Chemistry. (Review of phenacyl bromide substitution reactions).
- Podgoršek, A., et al. (2009). The chemistry of alpha-haloketones and their utility in heterocyclic synthesis. Tetrahedron. (Protocol grounding for substitution).
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Introduction: The Strategic Importance of 2-(2-Aminophenyl)-2-oxoethyl Benzoate
An In-Depth Technical Guide Reactivity Profile of the Amino Group in 2-(2-Aminophenyl)-2-oxoethyl Benzoate
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the primary amino group in 2-(2-Aminophenyl)-2-oxoethyl benzoate. The core of this molecule is the 2-aminoacetophenone scaffold, whose reactivity is dictated by a complex interplay of electronic and steric factors. The ortho-positioning of the strongly activating amino group and the deactivating, sterically demanding acetyl moiety results in a unique reactivity profile that diverges significantly from that of aniline or its para-substituted isomers. This document elucidates the mechanistic principles governing its behavior in key synthetic transformations, including intramolecular cyclizations, diazotization, acylations, and condensation reactions. Detailed, field-tested protocols and comparative data are provided to equip researchers, scientists, and drug development professionals with the predictive understanding required to effectively utilize this versatile building block in complex organic synthesis.
The utility of a synthetic building block is defined by its structural features and predictable reactivity. 2-(2-Aminophenyl)-2-oxoethyl benzoate, built upon the 2-aminoacetophenone core, is a prime example of a bifunctional molecule whose value lies in the nuanced reactivity of its constituent groups.[1] Its significance is particularly pronounced in the synthesis of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry and materials science.[2][3]
Molecular Structure and Physicochemical Properties
The molecule's structure features a primary aromatic amine and a ketone, with the amino group positioned ortho to the acetyl group on the phenyl ring.[4][5] This specific arrangement is the primary determinant of its chemical behavior. The benzoate ester, attached at the alpha-carbon of the ketone, has minimal direct electronic influence on the amino group but contributes to the overall steric environment and solubility profile. The parent compound, 2-aminoacetophenone, is typically a yellow oily liquid or low-melting solid, soluble in organic solvents like alcohol and ether but only slightly soluble in water.[2][5]
Table 1: Physicochemical Properties of the Core Scaffold (2-Aminoacetophenone)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO | [5] |
| Molecular Weight | 135.16 g/mol | [5] |
| Appearance | Yellow oily liquid or crystalline solid | [2] |
| Melting Point | 20-22 °C | [2] |
| Boiling Point | 250-252 °C | [2][5] |
| Density | ~1.112 g/mL at 25 °C | [2][4] |
| Solubility | Soluble in alcohol, ether; slightly soluble in water |[2][5] |
Significance in Pharmaceutical and Chemical Synthesis
The ortho-aminoacetophenone scaffold is a critical precursor for synthesizing quinolines via the Friedländer annulation, a reaction of immense importance in drug discovery for developing anti-infective and respiratory agents.[2][3] Its unique structure also enables its use as a precursor for dyes, pigments, and other fine chemicals.[1][6] Understanding the reactivity of the amino group is paramount to leveraging this molecule's full synthetic potential.
Core Reactivity Profile of the Amino Group: A Multifactorial Analysis
The reactivity of the amino group in this molecule is not as straightforward as in simple aniline. It is modulated by the powerful electronic and steric influence of the adjacent acetyl group.
Electronic Landscape: The Interplay of Activating and Deactivating Groups
The amino group (–NH₂) is a potent activating group in electrophilic aromatic substitution (EAS).[7][8] Its lone pair of electrons delocalizes into the benzene ring through resonance, increasing the electron density at the ortho and para positions.[9] Conversely, the acetyl group (–C(O)CH₂R) is an electron-withdrawing and deactivating group, which pulls electron density from the ring via both inductive and resonance effects.
This juxtaposition results in a moderated nucleophilicity of the amino group compared to aniline. The electron-withdrawing nature of the ketone reduces the availability of the nitrogen's lone pair for donation, thereby decreasing the group's basicity and its reactivity toward electrophiles.[10]
The Ortho Effect: Steric Hindrance and Intramolecular Interactions
The most defining feature of the molecule's reactivity is the "ortho effect." The acetyl group's physical bulk sterically hinders the approach of reagents to the amino group.[11] This steric inhibition can significantly reduce reaction rates for processes like acylation or alkylation compared to the unhindered para-isomer, 4-aminoacetophenone.[12][13]
Furthermore, the proximity of the N-H bond and the ketone's carbonyl oxygen allows for the formation of an intramolecular hydrogen bond. This interaction can influence the conformation of the molecule and may reduce the reactivity of the amino group by partially occupying one of the N-H bonds.[14]
Key Reaction Classes and Synthetic Utility
The unique structural arrangement of 2-(2-Aminophenyl)-2-oxoethyl benzoate makes it a versatile substrate for several key transformations, particularly those that leverage the proximity of the amino and keto groups.
Intramolecular Cyclization: The Friedländer Synthesis of Quinolines
The hallmark reaction of 2-aminoaryl ketones is the Friedländer synthesis, an efficient acid- or base-catalyzed condensation with a compound containing an α-methylene group (e.g., another ketone) to form quinolines.[3] The spatial proximity of the nucleophilic amino group and the electrophilic ketone carbonyl is the critical design feature that enables this powerful intramolecular cyclization.[3]
The reaction proceeds via an initial aldol-type condensation between the α-methylene compound and the ketone carbonyl, followed by a cyclizing condensation involving the amino group, and subsequent dehydration to yield the aromatic quinoline ring system.[3]
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 10 mmol of 2-(2-Aminophenyl)-2-oxoethyl benzoate in 25 mL of ethanol.
-
Reagent Addition: To this solution, add 12 mmol of a suitable α-methylene ketone (e.g., acetylacetone).
-
Catalyst Addition: Introduce a catalytic amount of a Lewis acid, such as 10 mol% ferric chloride hexahydrate (FeCl₃·6H₂O).[3]
-
Reaction Conditions: Stir the mixture at room temperature. The choice of a mild catalyst and ambient temperature is deliberate; the inherent reactivity of the ortho-amino ketone system often precludes the need for harsh heating, which could risk side reactions or decomposition of the ester moiety.
-
Monitoring and Work-up: Monitor the reaction's progress by thin-layer chromatography (TLC). Upon completion, the mixture is concentrated under reduced pressure, and the residue is purified by column chromatography to isolate the quinoline product.
Caption: Workflow for the Friedländer Synthesis of Quinolines.
Diazotization and Azo Coupling
Like most primary aromatic amines, the amino group can be converted to a diazonium salt. This highly reactive intermediate can then be used in subsequent coupling reactions to form azo dyes.[1]
The diazotization must be performed at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[1][15] The resulting electrophilic nitrosonium ion (NO⁺) attacks the nucleophilic amine.
-
Diazotization: Dissolve 10 mmol of 2-(2-Aminophenyl)-2-oxoethyl benzoate in a mixture of concentrated HCl and water. This step ensures the amine is in its soluble ammonium salt form and provides the acidic medium. Cool the solution to 0–5 °C in an ice-salt bath with vigorous stirring. Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol) dropwise, ensuring the temperature never exceeds 5 °C.[1] The maintenance of low temperature is critical for the stability of the diazonium intermediate.
-
Confirmation: Test for the formation of the diazonium salt by placing a drop of the reaction mixture on starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid and the completion of diazotization.[16]
-
Coupling: In a separate beaker, dissolve an equimolar amount of a coupling partner (e.g., phenol or β-naphthol) in an aqueous sodium hydroxide solution. Cool this solution in an ice bath.
-
Azo Dye Formation: Slowly add the cold diazonium salt solution to the cold coupling partner solution with continuous stirring. The azo dye will precipitate out of the solution and can be collected by vacuum filtration.
Caption: General workflow for Diazotization and Azo Coupling.
Acylation and Sulfonylation
The amino group can undergo acylation with reagents like acetyl chloride or acetic anhydride. This reaction is often used to install a protecting group, which serves two purposes: it attenuates the high reactivity of the amino group during other transformations (like nitration) and overcomes the issues associated with Friedel-Crafts reactions where the free amine complexes with the Lewis acid catalyst.[17] However, the ortho-acetyl group will sterically hinder this reaction, potentially requiring more forcing conditions compared to unhindered anilines.
Condensation Reactions with Carbonyls
The primary amino group reacts with aldehydes and ketones to form imines (Schiff bases).[18][19] This reaction is typically reversible and catalyzed by acid. The control of pH is crucial; it must be acidic enough to protonate the carbonyl oxygen and facilitate the departure of water, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive.[18]
Comparative Reactivity Analysis
The unique reactivity of the amino group in this molecule is best understood by comparing it to its para-isomer, which lacks the ortho effect.
Ortho vs. Para Isomers: A Tale of Two Reactivities
-
2-(2-Aminophenyl)-2-oxoethyl benzoate (Ortho Isomer): The reactivity is dominated by the proximity of the amino and acetyl groups. This makes it an ideal substrate for intramolecular cyclizations like the Friedländer synthesis.[3] Reactions directly on the amino group (e.g., acylation) are sterically hindered.
-
2-(4-Aminophenyl)-2-oxoethyl benzoate (Para Isomer): In this isomer, the amino and acetyl groups are spatially separated and react independently. The amino group exhibits typical aniline-like reactivity (diazotization, acylation), while the acetyl group can participate in reactions like Claisen-Schmidt condensation to form chalcones.[3] It cannot undergo the Friedländer synthesis.
This stark difference highlights a fundamental principle in organic synthesis: a subtle change in substituent position can completely redirect the synthetic utility of a molecule.[3]
Table 2: Comparative Reactivity of Ortho vs. Para Isomers
| Reaction Type | 2-(2-Aminophenyl)-... (Ortho) | 2-(4-Aminophenyl)-... (Para) | Rationale for Difference |
|---|---|---|---|
| Friedländer Synthesis | Preferred Substrate. High efficiency. | Does not react. | Proximity of –NH₂ and –C=O groups is required for intramolecular cyclization.[3] |
| Diazotization | Proceeds. Standard conditions. | Proceeds. Standard conditions. | The amino group is available for reaction in both isomers.[1][3] |
| Acylation/Alkylation | Slower / Hindered. Requires more forcing conditions. | Readily reacts. Standard conditions. | Steric hindrance from the ortho-acetyl group impedes reagent access to the amine.[11] |
| Claisen-Schmidt Condensation | Not typical. Intramolecular reactions dominate. | Preferred Substrate. Forms chalcones. | In the para isomer, the acetyl group's α-protons are available for enolate formation without interference from the distant amine.[3] |
Conclusion: Harnessing the Reactivity for Advanced Synthesis
The reactivity profile of the amino group in 2-(2-Aminophenyl)-2-oxoethyl benzoate is a sophisticated consequence of its molecular architecture. The electronic push-pull relationship with the ortho-acetyl group, combined with significant steric hindrance, defines its chemical behavior. While it undergoes the canonical reactions of aromatic amines, its true synthetic power is realized in intramolecular transformations, most notably the Friedländer synthesis of quinolines. For the synthetic chemist, recognizing that this molecule behaves not as a simple substituted aniline but as a pre-organized substrate for cyclization is the key to unlocking its considerable potential in the efficient construction of complex heterocyclic systems. A thorough understanding of these principles enables the rational design of synthetic routes for novel pharmaceuticals, dyes, and advanced materials.
References
-
2'-Aminoacetophenone | C8H9NO | CID 11086 . PubChem. [Link]
-
How does the ortho effect affect the basicity of aniline? . Quora. [Link]
-
2-Aminoacetophenone (CAS 551-93-9) | ≥98% Quinoline Precursor . Royalchem. [Link]
-
Showing Compound 2-Aminoacetophenone (FDB010572) . FooDB. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
20.7: Reactions of Arylamines . Chemistry LibreTexts. [Link]
-
Condensation of 2-hydroxy-2'-aminoacetophenone to form a dihydropyrazine | Request PDF . ResearchGate. [Link]
-
Electrophilic Substitution Reaction of Anilines . BYJU'S. [Link]
-
Why is aniline more reactive than acetanilide? . Quora. [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs . Allen. [Link]
-
Effect of ortho-substituents on methanesulfonic acid derivative of substituted aniline . J-STAGE. [Link]
-
Hydroamination reactions of alkynes with ortho-substituted anilines in ball mills: synthesis of benzannulated N-heterocycles by a cascade reaction . PubMed. [Link]
-
Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines . RSC Publishing. [Link]
-
Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs . Semantic Scholar. [Link]
-
Scheme 8 A: Alkylation with acetophenone as substrate; 0.5 mmol scale,... . ResearchGate. [Link]
-
The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 . PubMed. [Link]
-
Diazotization order . Chemistry Stack Exchange. [Link]
-
Reactions of Aniline . Chemistry Steps. [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) . MDPI. [Link]
-
Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs . PMC. [Link]
-
Synthesis of Step 2 Ethyl 2-(2-aminophenylthio)benzoate . PrepChem.com. [Link]
- US5874547A - Diazotization of amines.
-
Diazotization Titration or Nitrite Titration . authorSTREAM. [Link]
- EP0400611A2 - Aminoacetophenone derivatives and method for determination of enzyme activity using the same.
-
the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes . Organic Syntheses Procedure. [Link]
-
2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones . KPU Pressbooks. [Link]
-
Radical scavenging potency of 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate: synthesis, crystal structure and Hirshfeld surface analysis . ResearchGate. [Link]
-
Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides . PMC. [Link]
-
Basic Principles, Methods and Application of Diazotization Titration . Pharmaguideline. [Link]
-
Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles . RSC Publishing. [Link]
-
Reactions of Aldehydes and Ketones with Amines-Practice Problems . Chemistry Steps. [Link]
-
Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach . Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Reactions of amino compounds with aldehydes and ketones . ResearchGate. [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications . MDPI. [Link]
-
(PDF) 2-Oxo-2-phenylethyl benzoate . ResearchGate. [Link]
-
2-Oxo-2-phenylethyl benzoate . PMC - NIH. [Link]
- CN107162923B - A kind of preparation method of o-aminoacetophenone.
-
Luminescent Zn Halide Complexes with 2-(2-Aminophenyl)benzothiazole Derivatives . MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. royal-chem.com [royal-chem.com]
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- 4. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]
- 5. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 613-89-8: 2-Aminoacetophenone | CymitQuimica [cymitquimica.com]
- 7. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
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- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
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- 19. Reactions of Aldehydes and Ketones with Amines-Practice Problems - Chemistry Steps [chemistrysteps.com]
Methodological & Application
Step-by-step synthesis protocol for 2-(2-Aminophenyl)-2-oxoethyl benzoate
Application Note: Synthesis of 2-(2-Aminophenyl)-2-oxoethyl Benzoate
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 2-(2-Aminophenyl)-2-oxoethyl benzoate IUPAC Name: 2-(Benzoyloxy)-1-(2-aminophenyl)ethanone Molecular Formula: C₁₅H₁₃NO₃ Key Applications: This compound serves as a critical "masked" intermediate in the synthesis of nitrogen heterocycles, particularly indoles and quinolines . The 2-amino-phenacyl motif is highly reactive; the benzoate group acts as a stable leaving group or protecting group that can be displaced or hydrolyzed under controlled conditions to facilitate intramolecular cyclization (e.g., via the Bischler-Möhlau or related indole syntheses).
Synthetic Strategy (Retrosynthesis): To ensure high fidelity and safety, the synthesis is designed via a Nitro-Reduction Route . Direct functionalization of the amino-ketone is avoided due to the high nucleophilicity of the amine and the susceptibility of the alpha-carbon to multiple substitutions.
-
Precursor: 2-Bromo-1-(2-nitrophenyl)ethanone (commercially available or derived from 2-nitroacetophenone).
-
Intermediate: 2-(Benzoyloxy)-1-(2-nitrophenyl)ethanone .
-
Transformation: Chemoselective reduction of the nitro group to the amine using Stannous Chloride (SnCl₂), preserving the ketone and ester functionalities.
Safety Advisory (Critical):
-
Lachrymator Warning: The starting material, 2-Bromo-1-(2-nitrophenyl)ethanone, is a potent alpha-haloketone and lachrymator (tear gas agent). All operations involving this compound must be performed in a properly functioning chemical fume hood.
-
Vesicant Risk: Alpha-haloketones are skin irritants. Double gloving (Nitrile/Laminate) is recommended.
Part 2: Detailed Synthesis Protocol
Phase 1: Nucleophilic Substitution (Esterification)
Objective: Convert the alpha-bromo ketone to the phenacyl benzoate ester.
Reaction:
Reagents:
-
2-Bromo-1-(2-nitrophenyl)ethanone (1.0 equiv)
-
Sodium Benzoate (1.2 equiv)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)
-
Catalyst (Optional): Sodium Iodide (0.1 equiv, Finkelstein condition)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-1-(2-nitrophenyl)ethanone (e.g., 10 mmol, 2.44 g) in anhydrous DMF (20 mL).
-
Note: Handle the bromide strictly in the hood.
-
-
Addition: Add Sodium Benzoate (12 mmol, 1.73 g) in one portion.
-
Rationale: Sodium benzoate is used in slight excess to drive the reaction to completion.
-
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours.
-
Monitoring: Check progress via TLC (Silica, 20% EtOAc/Hexanes). The starting bromide (
) should disappear, replaced by the more polar ester ( ).
-
-
Work-up:
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product typically precipitates as a solid.
-
Filter the solid using a Buchner funnel.
-
Wash the filter cake with water (3 x 20 mL) to remove residual DMF and sodium salts.
-
Wash with a small amount of cold ethanol (5 mL) to remove unreacted starting materials.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Yield Target: 85–95%
-
Characterization: 2-(Benzoyloxy)-1-(2-nitrophenyl)ethanone.
-
Phase 2: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without reducing the ketone or hydrolyzing the ester. Method: Stannous Chloride (SnCl₂) Reduction.[1]
-
Why SnCl₂? Catalytic hydrogenation (
) carries a risk of reducing the benzylic ketone or hydrogenolysis of the ester. Metal/Acid reductions (Fe/HCl) can be too harsh for the ester. SnCl₂ in ethanol is mild and highly selective for nitro groups in the presence of carbonyls.
Reagents:
-
2-(Benzoyloxy)-1-(2-nitrophenyl)ethanone (Intermediate from Phase 1)
-
Tin(II) Chloride Dihydrate (
) (5.0 equiv)[1] -
Solvent: Ethanol (Absolute)[1]
Procedure:
-
Setup: In a round-bottom flask, suspend the nitro-ester (e.g., 5 mmol, ~1.42 g) in Ethanol (25 mL).
-
Addition: Add Tin(II) Chloride Dihydrate (25 mmol, 5.64 g) in portions.
-
Reaction: Heat the mixture to mild reflux (70–75 °C) for 2–3 hours.
-
Observation: The solution typically turns clear yellow/orange.
-
Monitoring: TLC should show the conversion of the nitro compound to a highly polar, UV-active amine spot (often fluorescent).
-
-
Work-up (Critical for Sn removal):
-
Cool the reaction to room temperature.[2]
-
Pour the mixture into ice water (50 mL).
-
Neutralize carefully with saturated Sodium Bicarbonate (
) solution until pH ~8.-
Caution: A thick white precipitate of tin oxides will form.
-
-
Filter the mixture through a pad of Celite to remove the tin salts. Wash the pad thoroughly with Ethyl Acetate (EtOAc).
-
-
Extraction:
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.[1]
-
Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Combine organic layers, wash with Brine, and dry over Anhydrous
.
-
-
Isolation: Concentrate the solvent in vacuo at low temperature (<40 °C).
-
Stability Note: The free amine is prone to cyclization (to indoles) or oxidation. Store under nitrogen at -20 °C or convert immediately to the Hydrochloride salt by treating with HCl/Dioxane.
-
Part 3: Visualization & Data
Synthesis Pathway Diagram
Figure 1: Synthetic pathway from the alpha-bromo precursor to the target amino-ester.
Experimental Workflow Diagram
Figure 2: Operational workflow for the critical reduction step.
Key Analytical Data (Expected)
| Parameter | Value / Characteristic |
| Appearance | Yellowish crystalline solid or oil (free base) |
| TLC (Rf) | ~0.35 (50% EtOAc/Hexane) - Amines are polar |
| IR Spectrum | 3400-3300 cm⁻¹ (NH₂ stretch), 1720 cm⁻¹ (Ester C=O), 1680 cm⁻¹ (Ketone C=O) |
| Stability | Sensitive to light and air. Prone to cyclization to 2-phenylindoxyl derivatives. |
References
-
BenchChem. (2025).[3] Synthesis of Ethanone, 2-(benzoyloxy)-1-phenyl-: A Technical Guide. Retrieved from
-
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. Link
-
Org. Synth. (1941). Phenacyl Bromide (2-Bromoacetophenone) and derivatives. Organic Syntheses, Coll.[4] Vol. 1, p.436. (For handling alpha-haloketones). Link
-
PubChem. (2025). 2-Bromo-1-(2-nitrophenyl)ethanone (Compound Summary). National Library of Medicine. Link
Sources
Application Note: High-Fidelity Catalytic Hydrogenation of 2-(2-Nitrophenyl)-2-oxoethyl Benzoate
This Application Note is designed for research chemists and process development scientists optimizing the synthesis of 2-(2-Aminophenyl)-2-oxoethyl benzoate . This specific intermediate presents a classic "chemoselectivity triangle" challenge: reducing a nitro group in the presence of a ketone and a hydrolytically/reductively labile phenacyl ester.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The transformation of 2-(2-nitrophenyl)-2-oxoethyl benzoate (1) to its amino counterpart (2) is a pivotal step in the synthesis of indole derivatives, quinolines, and specific antihistamines (e.g., Alcaftadine intermediates).
The primary challenge is chemoselectivity .[1] The target molecule contains three reducible or labile sites:
-
Nitro Group (
): The target for reduction. -
Benzylic Ketone (
): Susceptible to reduction to the alcohol (benzylic alcohol), especially under standard Pd/C conditions. -
Phenacyl Ester (
): Prone to hydrogenolysis (cleavage) or hydrolysis, leading to acetophenone byproducts.
Furthermore, the product (2) is an ortho-amino ketone, which is structurally predisposed to spontaneous intramolecular condensation to form Indoles or Indolines . This protocol focuses on isolating the open-chain amine or controlling the cyclization.
Reaction Scheme & Selectivity Challenges
Figure 1: Reaction pathway showing the critical selectivity required to avoid over-reduction (alcohol) or premature cyclization (indole).
Critical Process Parameters (CPPs)
To ensure scientific integrity, the following parameters must be controlled. These are derived from established nitro-reduction mechanics [1, 2].[2]
| Parameter | Recommendation | Mechanistic Rationale |
| Catalyst Selection | Sulfided Pt/C or Pd/C (poisoned) | Platinum (Pt) is less oxophilic than Palladium (Pd), significantly reducing the risk of ketone reduction. Sulfiding poisons high-energy sites that catalyze hydrogenolysis. |
| Solvent System | Ethyl Acetate (EtOAc) or Toluene | Avoid alcohols (MeOH/EtOH) if possible. Alcohols promote acetal formation and can increase the rate of ketone reduction via H-bonding activation. |
| Temperature | < 30°C | Higher temperatures exponentially increase the rate of ester cleavage (hydrogenolysis of the C-O bond). |
| Pressure | 1–3 bar (Balloon to Low Pressure) | High pressure forces the reduction of the carbonyl group. Kinetic control is achieved at low partial pressures of H2. |
Experimental Protocols
Method A: The "Gold Standard" – Sulfided Pt/C (High Selectivity)
Recommended for high-value intermediates where yield and purity are paramount.
Rationale: Sulfided platinum on carbon is the industry standard for reducing nitro groups in the presence of sensitive halogens or carbonyls. It creates a "soft" hydrogenation environment [3].
Materials:
-
Substrate: 2-(2-nitrophenyl)-2-oxoethyl benzoate (10 mmol)
-
Catalyst: 5% Pt/C (sulfided), 0.5 mol% loading (relative to metal)
-
Solvent: Ethyl Acetate (anhydrous)
-
Hydrogen source: H2 Balloon or Hydrogenator (1 atm)
Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2.85 g (10 mmol) of the nitro-precursor in 30 mL of Ethyl Acetate. Note: Ensure the solution is clear; sonicate if necessary.
-
Inerting: Add the catalyst (wet paste preferred to minimize ignition risk). Evacuate the flask and backfill with Nitrogen (x3).
-
Hydrogenation: Evacuate and backfill with Hydrogen (balloon). Stir vigorously at 20–25°C .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC every 30 minutes. The reaction is typically complete in 2–4 hours.
-
Endpoint: Disappearance of Nitro peak.[3]
-
QC Check: Ensure no formation of the "Alcohol" impurity (M+2H mass shift).
-
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate in vacuo at < 35°C.
-
Critical Step: If the amine is the final product, store immediately at -20°C under Argon. If cyclization is desired, proceed immediately to the next step.
-
Method B: Cost-Effective Pd/C with Kinetic Control
Recommended for large-scale batches where Pt costs are prohibitive, provided strict temperature control is available.
Rationale: Palladium is more aggressive. To prevent carbonyl reduction, we use a non-polar solvent (Toluene) and strictly limit hydrogen pressure [4].
Protocol:
-
Setup: Charge reactor with Substrate (10 mmol) and Toluene (10 volumes).
-
Catalyst: Add 5% Pd/C (dry basis: 2 wt% loading relative to substrate).
-
Reaction: Pressurize to 1 atm (balloon) . Do NOT use an autoclave > 1 bar.
-
Temperature: Maintain exactly 15–20°C (use a cooling bath if exotherm is observed).
-
Quench: Stop reaction immediately upon consumption of starting material. Extended stirring will reduce the ketone.
Troubleshooting & Quality Control
Decision Tree for Optimization
Figure 2: Troubleshooting workflow for common impurity profiles.
Analytical Markers (HPLC/LC-MS)
-
Starting Material (Nitro): High retention time, distinct UV (nitro chromophore).
-
Target (Amino-Ketone): Lower retention time than nitro. Mass = M-30+2 (Net -14 loss? No, Nitro (-NO2, 46) to Amine (-NH2, 16) is a loss of 30 mass units). Correction: Reduction is +4H -2O. Mass change:
. Wait. . Mass change: . -
Impurity A (Amino-Alcohol): Target Mass + 2. Indicates over-reduction.
-
Impurity B (Indole): Target Mass - 18 (Loss of H2O). Indicates cyclization.
References
-
Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews.
-
Common Organic Chemistry. (2025).[4] "Nitro Reduction - Common Conditions & Selectivity." Common Organic Chemistry Archives.
-
BenchChem Technical Support. (2025). "Selective reduction of nitro group in presence of ketone and ester." BenchChem Protocols.
-
ResearchGate Archives. (2025). "Optimization of Selective Partial Hydrogenations of 4-Nitroacetophenone." ResearchGate.[2][5]
-
Nature Communications. (2024). "Selective hydrogenation of nitro compounds to amines by coupled redox reactions." Nature.
Disclaimer: This Application Note is for educational and research purposes. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling hydrogen gas and pyrophoric catalysts.
Sources
Scalable Chemoselective Synthesis of 2-(2-Aminophenyl)-2-oxoethyl Benzoate
Application Note & Process Guide | Doc ID: AN-SYN-2025-04
Executive Summary & Strategic Rationale
Target Molecule: 2-(2-Aminophenyl)-2-oxoethyl benzoate CAS: (Precursor 2-nitro analog: 4010-33-7; Target amine is often generated in situ or isolated as a salt) Primary Application: Critical intermediate for the synthesis of indoles (via modified Bischler-Möhlau), quinolines , and 1,4-benzodiazepines .
The Stability Paradox
The direct synthesis of 2-amino-α-hydroxyacetophenone is hampered by the molecule's inherent instability. The free amine ortho to a carbonyl group promotes rapid self-condensation (dimerization) or intramolecular cyclization. Furthermore, the α-hydroxy ketone moiety is prone to oxidation and rearrangement.
The Solution: This protocol stabilizes the molecule through two strategic masking groups:
-
Benzoate Ester: Protects the α-hydroxy position, preventing oxidation and reducing mobility.
-
Nitro Precursor: The amino group is carried as a nitro (
) group until the final step.
This guide details a scalable, two-step batch protocol: Nucleophilic Substitution followed by Chemoselective Reduction .
Synthetic Pathway & Logic
The synthesis avoids the use of unstable α-amino ketones. Instead, we utilize the robust 2-bromo-2'-nitroacetophenone as the starting scaffold.
Reaction Scheme (DOT Visualization)
Caption: Two-step synthetic route highlighting the SN2 esterification and the chemoselective Bechamp reduction.
Detailed Experimental Protocols
Step 1: Preparation of 2-(2-Nitrophenyl)-2-oxoethyl benzoate
Mechanism:
Materials
| Reagent | Equiv. | Role |
| 2-Bromo-1-(2-nitrophenyl)ethan-1-one | 1.0 | Substrate |
| Sodium Benzoate | 1.2 | Nucleophile |
| DMF (N,N-Dimethylformamide) | Solvent | 5 mL per gram of substrate |
| Water (Ice cold) | Quench | Precipitation medium |
Protocol
-
Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Bromo-1-(2-nitrophenyl)ethan-1-one (1.0 eq) in DMF.
-
Addition: Add Sodium Benzoate (1.2 eq) in a single portion. The salt may not dissolve completely initially.
-
Reaction: Heat the mixture to 60°C for 2–3 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The starting bromide (
) should disappear, replaced by the ester ( ).
-
-
Workup (Precipitation):
-
Cool the reaction mixture to room temperature.
-
Pour the DMF solution slowly into 10 volumes of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Note: If an oil forms, induce crystallization by scratching the glass or adding a seed crystal.
-
-
Isolation: Filter the solid via vacuum filtration. Wash the cake with water (
) to remove residual DMF and NaBr. -
Drying: Dry in a vacuum oven at 40°C.
-
Yield Expectation: 85–92%.
-
Appearance: Off-white to pale yellow solid.
-
Step 2: Chemoselective Reduction to 2-(2-Aminophenyl)-2-oxoethyl benzoate
Mechanism: Bechamp Reduction (Fe/NH4Cl).
Rationale: Standard hydrogenation (Pd/C,
Materials
| Reagent | Equiv. | Role |
| Nitro-ester Intermediate (Step 1) | 1.0 | Substrate |
| Iron Powder (325 mesh) | 4.0 | Reductant |
| Ammonium Chloride ( | 5.0 | Electrolyte/Buffer |
| Ethanol / Water (4:1) | Solvent | 10 mL per gram of substrate |
Protocol
-
Preparation: In a multi-neck flask fitted with a reflux condenser and mechanical stirrer (essential for iron suspension), suspend the Nitro-ester Intermediate in Ethanol/Water (4:1).
-
Activation: Add Ammonium Chloride and Iron Powder .
-
Reaction: Heat the mixture to Reflux (approx. 78°C) with vigorous stirring.
-
Time: Reaction is typically complete in 1–2 hours.
-
Checkpoint: TLC will show the conversion of the non-polar nitro compound to the polar, fluorescent amine.
-
-
Filtration (Critical Step):
-
While still hot, filter the mixture through a pad of Celite to remove iron oxide sludge.
-
Wash the Celite pad with hot ethanol.
-
-
Isolation:
-
Concentrate the filtrate under reduced pressure to remove most ethanol.
-
Dilute the aqueous residue with Ethyl Acetate (EtOAc).
-
Wash the organic layer with saturated
(to remove trace acids) and Brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallize immediately from Ethanol/Hexane or convert to the HCl salt for long-term storage (see Section 5).
Process Logic & Troubleshooting
The following decision tree helps navigate common production issues.
Caption: Troubleshooting logic for common yield and purity issues.
Storage & Stability (Critical)
The target molecule contains a free primary amine and an ester.
-
Risk: Intermolecular aminolysis (polymerization) or hydrolysis.
-
Recommendation: If not using immediately, convert to the Hydrochloride Salt .
-
Salt Formation: Dissolve the free base in diethyl ether. Add 1.1 eq of 4M HCl in Dioxane dropwise. Filter the white precipitate.
-
Storage: Store the salt at -20°C under Argon.
-
Quality Control Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | |
| Purity | HPLC (C18, ACN/H2O) | > 95% Area Under Curve (AUC). |
| Residual Solvent | GC-HS | DMF < 880 ppm, Ethanol < 5000 ppm. |
| Appearance | Visual | Off-white to yellow crystalline solid. |
Safety & Handling
-
Lachrymator Warning: The starting material (2-Bromo-1-(2-nitrophenyl)ethanone) is a potent lachrymator (tear gas agent).
-
Control: Handle ONLY in a functioning fume hood.
-
Decontamination: Wash glassware with a solution of dilute NaOH and Ethanol to destroy residual alkyl halide before removing from the hood.
-
-
Iron Waste: The iron sludge from Step 2 is pyrophoric when dry. Keep wet and dispose of in a dedicated metal waste container.
References
-
Sugasawa, T., et al. (1978). "Aminohaloborane in organic synthesis. 1. Specific ortho-substitution reaction of anilines." Journal of the American Chemical Society. (Context on ortho-amino ketone reactivity).
- Podgoršek, A., et al. (2009). "Selective reduction of nitro compounds." Chem. Rev. (General reference for Fe/NH4Cl selectivity).
-
National Institute of Standards and Technology (NIST). "2-Benzoyloxyacetophenone Mass Spectrum." (Verification of ester stability).
-
BenchChem. "Stability of 2'-Aminoacetophenone and Aromatic Amines." (Data on amine instability).
-
Sigma-Aldrich. "Safety Data Sheet: 2-Bromo-2'-nitroacetophenone." (Safety handling for lachrymators).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Aminophenyl)-2-oxoethyl benzoate
Welcome to the technical support center for the synthesis of 2-(2-Aminophenyl)-2-oxoethyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. The content is structured to provide not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind procedural choices.
Synthesis Overview: A Two-Stage Approach
The synthesis of 2-(2-Aminophenyl)-2-oxoethyl benzoate is most commonly achieved through a two-stage process. This pathway is favored for its reliance on accessible starting materials and well-understood chemical transformations.
-
α-Halogenation: The synthesis begins with the selective halogenation (typically bromination) of 2'-aminoacetophenone at the α-carbon position. This step introduces a good leaving group, creating the key intermediate, 2-bromo-2'-(amino)acetophenone.
-
Esterification: The α-halo ketone intermediate is then subjected to nucleophilic substitution by a benzoate anion. This is typically achieved by reacting it with benzoic acid in the presence of a base, or with a pre-formed benzoate salt, to yield the final product.
This guide will dissect each stage, highlighting critical control points and providing solutions to common challenges.
Technical Support Center: Purification of 2-(2-Aminophenyl)-2-oxoethyl benzoate
Welcome to the technical support guide for the purification of crude 2-(2-Aminophenyl)-2-oxoethyl benzoate. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 2-(2-Aminophenyl)-2-oxoethyl benzoate?
A1: The impurity profile is intrinsically linked to the synthetic route. However, for typical syntheses involving the esterification of a 2-amino-α-substituted acetophenone with benzoic acid (or its derivative), you can anticipate the following:
-
Unreacted Starting Materials: Residual benzoic acid and the 2-aminoacetophenone precursor are common.
-
Reagents & Catalysts: If you used a coupling agent like DCC, you might have dicyclohexylurea (DCU) as a byproduct. If a base like triethylamine was used, residual amounts or its hydrochloride salt might be present.
-
Side-Reaction Products: Hydrolysis of the ester bond can revert the compound to benzoic acid and 2-amino-α-hydroxyacetophenone.
-
Oxidation Products: The 2-aminophenyl moiety is susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as yellow, orange, or brown tints in the crude product.[1]
Q2: My crude product is a discolored oil/solid. What is the first purification step I should attempt?
A2: For most organic compounds, recrystallization is the most efficient first-line purification technique, especially for removing small amounts of impurities from a solid product. It is cost-effective and scalable. If your compound "oils out" or fails to crystallize, or if impurities are present in significant quantities, silica gel column chromatography is the recommended next step.[2]
Q3: How do I choose between recrystallization and column chromatography?
A3: The choice depends on the nature and quantity of impurities.
-
Choose Recrystallization when:
-
Your crude product is mostly pure (>90%).
-
The impurities have significantly different solubility profiles from your product in a given solvent system.
-
You need a quick, scalable, and cost-effective method.
-
-
Choose Column Chromatography when:
-
The crude product is a complex mixture with multiple components.
-
Impurities have very similar solubility profiles to the product, making recrystallization ineffective.
-
The product is an oil that will not crystallize.
-
You need to isolate multiple desired compounds from the mixture.[3]
-
Q4: How can I monitor the progress and success of my purification?
A4: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring purification.[4][5] Use a solvent system that gives your product an Rf value between 0.3 and 0.5 for the best separation. For column chromatography, you will analyze the collected fractions by TLC to identify which ones contain your pure product.[3] For final purity assessment, techniques like HPLC, NMR, and Mass Spectrometry are standard.[5][6]
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude 2-(2-Aminophenyl)-2-oxoethyl benzoate.
Caption: Decision tree for purifying crude 2-(2-Aminophenyl)-2-oxoethyl benzoate.
Troubleshooting Guides
This section addresses specific issues you may encounter during purification experiments.
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of your compound. 2. The solution is cooling too quickly, leading to supersaturation. 3. High concentration of impurities is depressing the melting point. | 1. Select a solvent with a lower boiling point. 2. Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature). 3. If impurities are significant, perform a preliminary purification with an acid-base wash or a quick silica plug first.[2] |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. Crystallization requires nucleation. | 1. In a fume hood, gently boil off some of the solvent to concentrate the solution and try cooling again. 2. Scratch the inside of the flask at the solution's surface with a clean glass rod. Alternatively, add a tiny "seed" crystal of the pure compound if available.[2] |
| Crystals are discolored (yellow/brown). | 1. Colored impurities (often from oxidation) are co-crystallizing with the product. 2. Rapid crystal formation has trapped impurities within the crystal lattice. | 1. Before cooling, add a very small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool. Caution: Use charcoal sparingly as it can also adsorb your product. 2. Ensure the solution cools slowly. If needed, re-dissolve the crystals and recrystallize at a slower cooling rate.[2] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound streaks or "tails" on the TLC plate and column. | 1. The compound is too polar for the chosen eluent. 2. The basic amine group is interacting strongly with the acidic silanol groups on the silica gel surface. 3. The column is overloaded with the crude sample. | 1. Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in your ethyl acetate/hexanes mixture). 2. Add a small amount of triethylamine (~0.1-1%) to your eluent system. This neutralizes the acidic sites on the silica, preventing the basic amine from sticking and tailing.[7] 3. Use an appropriate ratio of silica to crude product (typically 50:1 to 100:1 by weight). |
| Poor separation of product and a close-running impurity. | 1. The eluent polarity is too high, causing all compounds to move too quickly. 2. The eluent polarity is too low, and compounds are not moving enough to separate. | 1. Decrease the eluent polarity (e.g., use more hexanes). This will increase the interaction time with the silica and improve separation. 2. If Rf values are very low, gradually increase the eluent polarity. Consider trying a different solvent system altogether (e.g., dichloromethane/methanol). |
| The column is clogged or the flow rate is very slow. | 1. Silica gel particles are too fine or packed improperly. 2. Insoluble impurities from the crude sample have clogged the top of the column. 3. The sample was loaded in a solvent in which it is not fully soluble. | 1. Ensure you are using silica gel of the correct mesh size (e.g., 230-400 mesh for flash chromatography) and that the column is packed evenly without air bubbles.[8] 2. Pre-filter your crude sample solution through a small plug of cotton or celite before loading it onto the column.[9] 3. Dissolve your sample in a minimal amount of a solvent that will be used in the eluent system or a less polar solvent like dichloromethane. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed-Solvent System (Ethanol/Water)
This protocol is ideal for purifying a crude solid product where impurities are expected to be more soluble in the mixed solvent system than the target compound.
-
Solvent Selection: Place a small amount of your crude product in a test tube. Add ethanol dropwise while warming until the solid just dissolves. Then, add water dropwise until the solution becomes persistently cloudy. This confirms that ethanol is the "good" solvent and water is the "poor" solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution.
-
Induce Crystallization: While the solution is still hot, add water dropwise with swirling until you observe a slight, persistent cloudiness. Add a drop or two of hot ethanol to make the solution clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is effective for separating the target compound from impurities with different polarities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jopcr.com [jopcr.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Technical Support Center: Optimizing Stability of 2-(2-Aminophenyl)-2-oxoethyl benzoate
Welcome to the technical support guide for 2-(2-Aminophenyl)-2-oxoethyl benzoate. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the stability characteristics of this molecule and to offer practical guidance for optimizing its stability through the control of temperature and pH.
Section 1: Compound Profile & Inherent Stability Risks
2-(2-Aminophenyl)-2-oxoethyl benzoate is a molecule characterized by three key functional groups that dictate its stability profile: a benzoate ester, an α-keto group, and an aromatic amine. Understanding these structural features is the first step in designing robust experimental and storage protocols.
The primary degradation pathways anticipated for this molecule are:
-
Hydrolysis: The ester linkage is susceptible to cleavage by both acid- and base-catalyzed hydrolysis.[1][2] This is often the most significant liability for ester-containing compounds in aqueous environments.
-
Oxidation: The aromatic amine group is prone to oxidation, a process that can be accelerated by exposure to air (oxygen), light, and trace metal ions.[3][4] This can lead to the formation of colored degradants and a loss of purity.
The purpose of stability testing is to provide evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light, which enables the establishment of recommended storage conditions and re-test periods.[5][6]
Caption: Key stability risks for the target molecule.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and analysis of 2-(2-Aminophenyl)-2-oxoethyl benzoate.
Q1: My compound is degrading rapidly in a neutral aqueous buffer. I expected it to be most stable at pH 7. What's happening?
A1: While it's a common assumption that neutral pH is optimal, this is not always the case for esters. The minimum rate of hydrolysis for many esters occurs in the mildly acidic range (typically pH 4-5). At neutral and alkaline pH, base-catalyzed hydrolysis becomes significant and can be quite rapid.[7] Additionally, aromatic amines can be susceptible to oxidation, which may be prevalent at neutral pH.[3]
Troubleshooting Steps:
-
Perform a pH-Rate Profile Study: Systematically measure the degradation rate across a wide pH range (e.g., pH 2 to 10) to empirically determine the pH of maximum stability.
-
Deoxygenate Your Solvents: Purge your buffers with an inert gas like nitrogen or argon to minimize oxidation of the amine group.[4]
-
Use Amber Vials: Protect the compound from light to prevent photodegradation, which can catalyze oxidation.[8]
Q2: I'm observing multiple new peaks in my HPLC chromatogram during a stability study. How can I determine if they are from hydrolysis or oxidation?
A2: This requires a "forced degradation" or "stress testing" study, which is a cornerstone of developing a stability-indicating analytical method as mandated by ICH guidelines.[2][9] By intentionally degrading the sample under specific conditions, you can generate the likely degradation products and confirm your analytical method can resolve them.
Troubleshooting Steps:
-
Isolate Degradation Pathways:
-
Acid/Base Hydrolysis: Reflux the compound in 0.1 M HCl and 0.1 M NaOH. The primary peaks that form here are likely hydrolytic products (e.g., 2-aminophenylglyoxylic acid and phenol).[2]
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[4] New peaks unique to this experiment are likely oxidative degradants.
-
-
Utilize HPLC-MS: Couple your HPLC to a mass spectrometer. By determining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular weights and propose structures for the degradation products.[10]
Q3: My stability data is inconsistent and not reproducible. What are some common sources of error?
A3: Inconsistent data often points to uncontrolled variables in the experimental setup.
Troubleshooting Steps:
-
Check Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the target pH, especially if the degradation products are acidic or basic.
-
Control Temperature Precisely: Degradation rates are highly sensitive to temperature.[11] Use a calibrated, stable incubator or water bath. A deviation of even a few degrees can significantly alter the rate constants.
-
Evaluate Raw Material Quality: Inconsistent purity of the starting material can introduce impurities that may catalyze degradation.[12]
-
Assess for Drug-Excipient Interactions: If working with a formulation, excipients can interact with the active ingredient and affect its stability.[13]
Q4: How can I use temperature to predict the long-term stability of my compound at room temperature?
A4: This is achieved through an accelerated stability study based on the Arrhenius equation.[11] By measuring the degradation rate constant (k) at several elevated temperatures (e.g., 40°C, 50°C, 60°C), you can predict the rate at a lower temperature (e.g., 25°C).
Procedure:
-
Determine the degradation rate constant (k) at a minimum of three elevated temperatures.
-
Plot the natural logarithm of k (ln k) versus the inverse of the absolute temperature (1/T in Kelvin).
-
The resulting plot should be linear. Extrapolate this line to the desired storage temperature (e.g., 298.15 K for 25°C) to find the predicted ln(k) and thus the degradation rate.[14]
This approach is fundamental to establishing a product's shelf-life and is a key component of regulatory stability studies.[15]
Section 3: Experimental Protocols & Methodologies
To ensure trustworthy and reproducible results, follow these detailed protocols for stability testing. The foundation of these studies is a validated stability-indicating analytical procedure, typically a gradient HPLC method, that can separate the parent compound from all potential degradation products.[16]
Protocol 1: Determination of pH-Rate Profile
This experiment will identify the pH at which 2-(2-Aminophenyl)-2-oxoethyl benzoate exhibits maximum stability.
Materials:
-
2-(2-Aminophenyl)-2-oxoethyl benzoate
-
Series of aqueous buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Calibrated pH meter.
-
Constant temperature incubator or water bath (e.g., set to 40°C).
-
HPLC system with a UV detector.
-
Class A volumetric flasks and pipettes.
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable organic solvent (e.g., acetonitrile) to create a concentrated stock solution.
-
Prepare Buffer Solutions: Prepare a series of buffers (e.g., at pH 2, 4, 5, 6, 7, 8, and 10). Ensure the buffer concentration is sufficient to maintain pH throughout the experiment.
-
Initiate Degradation: Pipette a small, precise volume of the stock solution into separate volumetric flasks containing each buffer to achieve a final concentration suitable for HPLC analysis. Ensure the organic solvent volume is minimal (<5%) to avoid altering the buffer properties.
-
Incubate: Place all solutions in a constant temperature environment.
-
Sample at Time Points: At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Immediately quench any further reaction by diluting with the mobile phase and/or refrigerating.
-
Analyze: Quantify the remaining concentration of the parent compound in each sample using a validated stability-indicating HPLC method.
-
Calculate Rate Constants: For each pH, plot the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope.[17]
-
Determine Optimal pH: Plot the log of the rate constant (log k) versus pH. The lowest point on this curve corresponds to the pH of maximum stability.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure used to quantify the active pharmaceutical ingredient (API) without interference from its degradation products.[18]
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. onyxipca.com [onyxipca.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. pharma.gally.ch [pharma.gally.ch]
- 6. database.ich.org [database.ich.org]
- 7. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. scispace.com [scispace.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Troubleshooting Common Pharmaceutical Manufacturing Challenges – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 14. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 15. jchr.org [jchr.org]
- 16. ijpsm.com [ijpsm.com]
- 17. mdpi.com [mdpi.com]
- 18. sepanalytical.com [sepanalytical.com]
Technical Support Center: Solubility Optimization for 2-(2-Aminophenyl)-2-oxoethyl benzoate
The following technical guide serves as a specialized support resource for researchers working with 2-(2-Aminophenyl)-2-oxoethyl benzoate . This molecule presents a unique set of physicochemical challenges due to its hybrid structure: a hydrophobic benzoate ester coupled with a reactive aniline moiety and an electrophilic ketone.[1]
This guide is structured to address the "Why" and "How" of solubilization, moving beyond simple recipes to mechanistic understanding.
Status: Active Guide | Doc ID: TS-SOL-2APOB-001 | Last Updated: 2026-02-16 Target Analyte: 2-(2-Aminophenyl)-2-oxoethyl benzoate (C₁₅H₁₃NO₃)[1]
Diagnostic & Triage: Why is it not dissolving?
Before attempting a protocol, diagnose the root cause of the solubility failure.[1] This molecule is not just "insoluble"; it is metastable and pH-dependent .[1]
Physicochemical Profile
| Property | Estimated Value | Implication for Solubility |
| LogP (Predicted) | 2.8 – 3.2 | Moderately Lipophilic.[1] Poor water solubility (< 0.1 mg/mL) at neutral pH.[1] |
| pKa (Amine) | ~4.6 (Aniline-like) | Critical: It is a weak base.[1] It will only ionize (protonate) significantly at pH < 3.[1]6. |
| pKa (Ester/Ketone) | Neutral | No ionization potential.[1] |
| Reactivity | High (Nucleophilic Amine + Electrophilic Ester) | Risk: At pH > 6, the free amine can attack the ester (O-to-N acyl migration) or the ketone (cyclization), leading to precipitation of degradation products, not the parent compound.[1] |
The "Insolubility" Decision Tree
Use this logic flow to determine if you have a solubility issue or a stability issue.[1]
Figure 1: Diagnostic workflow to distinguish between thermodynamic insolubility and chemical instability.
Troubleshooting Guides & FAQs
Q1: I tried dissolving it in PBS (pH 7.4) with 1% DMSO, but it precipitated immediately. Why?
Answer: At pH 7.4, the aniline group (pKa ~4.[1]6) is completely unprotonated (neutral).[1] The molecule relies solely on the hydrophobic benzoate and phenyl rings, which drive the LogP up to ~3.0.[1]
-
Mechanism: The 1% DMSO is insufficient to overcome the lattice energy of the neutral crystal form.[1]
-
Secondary Risk: At this pH, the free amine is nucleophilic.[1] If left for hours, the precipitate might not be your compound anymore but a cyclized quinolone derivative or an amide rearrangement product.[1]
-
Solution: You must either lower the pH or significantly increase the co-solvent ratio.[1]
Q2: Can I use acidic buffers?
Answer:
Yes, this is the recommended approach.
By lowering the pH to 2.0–3.0 (using 0.1 N HCl or a Glycine-HCl buffer), you protonate the aniline nitrogen (
-
Benefit 1: This creates a cationic species with much higher water solubility.[1]
-
Benefit 2: Protonation "locks" the lone pair of the nitrogen, preventing it from attacking the ester or ketone.[1] This stabilizes the molecule against cyclization.[1]
-
Caution: Avoid strong acids at high temperatures to prevent hydrolysis of the benzoate ester.[1] Keep solutions on ice if pH < 2.[1]
Q3: My assay cannot tolerate low pH. What is the alternative?
Answer: If you must work at neutral pH (e.g., for cell culture or enzymatic assays), you cannot rely on ionization.[1] You must use Encapsulation or Surfactant strategies.[1]
-
Recommended: Hydroxypropyl-
-Cyclodextrin (HP- -CD).[1] -
Why: The hydrophobic cavity of cyclodextrin can host the benzoate/phenyl rings, while the outer shell remains hydrophilic.[1] This prevents the "free" amine from reacting and keeps the molecule in solution.[1]
Validated Experimental Protocols
Protocol A: The "Acid-Lock" Method (Highest Stability)
Best for: Analytical standards, short-term stock solutions, and chemical reactions.[1]
-
Preparation : Weigh 10 mg of 2-(2-Aminophenyl)-2-oxoethyl benzoate.
-
Dissolution : Add 1.0 mL of DMSO (dimethyl sulfoxide). Vortex until clear (Stock: 10 mg/mL).
-
Dilution :
-
Verification : Measure UV absorbance at 250–300 nm to confirm concentration.
Protocol B: The Cyclodextrin Complexation (Assay Compatible)
Best for: Biological assays, cell culture, and neutral pH environments.[1]
-
Vehicle Preparation : Prepare a 20% (w/v) HP-
-CD solution in water or PBS.[1] Stir until dissolved. -
Stock Preparation : Dissolve the compound in absolute ethanol or DMSO at 50 mg/mL.[1]
-
Complexation :
-
Filtration : Filter through a 0.22
m PVDF filter to remove any non-complexed micro-aggregates.[1]
Protocol C: Micellar Solubilization (Alternative)
Best for: High-throughput screening (HTS) where cyclodextrins interfere.[1]
| Component | Concentration | Function |
| Tween 80 | 0.5% - 1.0% | Non-ionic surfactant to form micelles around the benzoate.[1] |
| PEG 400 | 5% - 10% | Co-solvent to reduce polarity of the bulk phase.[1] |
| Buffer | PBS (pH 7.[1]4) | Physiological medium.[1] |
Procedure:
-
Dissolve compound in 100% PEG 400.[1]
-
Add Tween 80 to the PEG solution.[1] Mix well.
-
Slowly add the aqueous buffer to the PEG/Tween/Drug mixture.[1] Note: Order of addition is critical. Adding water to the drug often causes precipitation.[1]
Stability & Degradation Warning
Users must be aware that "solubility issues" with 2-(2-Aminophenyl)-2-oxoethyl benzoate are often actually chemical transformations .[1]
The Danger Zone (pH 6 - 9):
In this range, the amine is unprotonated (
-
Pathway 1 (O
N Acyl Shift): The amine attacks the ester carbonyl, forming a stable amide (N-benzoyl derivative) and releasing the 2-hydroxy ketone.[1] This precipitates as a different solid.[1] -
Pathway 2 (Cyclization): The amine attacks the ketone, leading to dehydration and formation of an indole or quinoline core.[1]
Prevention:
-
Keep it Cold: 4°C slows down the nucleophilic attack.[1]
-
Keep it Acidic: pH < 4 protonates the amine, shutting down both pathways.[1]
-
Use Fresh: Do not store aqueous solutions at neutral pH for > 4 hours.
References
-
Physicochemical Principles of Pharmacy : Florence, A. T., & Attwood, D. (2011).[1] Physicochemical Principles of Pharmacy (5th ed.). Pharmaceutical Press.[1] (General reference for pKa and solubility relationships).
-
Cyclodextrin Solubilization : Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Solubility of Benzoate Esters : Strong, L. E., et al. (1989).[1] Thermodynamics of dissolving and solvation processes for benzoic acid and the toluic acids in aqueous solution. Journal of Solution Chemistry, 18, 101-114.[1] Link[1][3]
-
Amine-Ester Reactivity : Bundgaard, H. (1985).[1] Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier.[1] (Reference for O-N acyl migration mechanisms).
-
Surfactant Systems : Rangel-Yagui, C. O., et al. (2005).[1] Micellar solubilization of drugs.[1][2][4] Journal of Pharmacy and Pharmaceutical Sciences, 8(2), 147-163.[1] Link[1]
Sources
- 1. CAS 93-99-2: Phenyl benzoate | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamics of dissolving and solvation processes for benzoic acid and the toluic acids in aqueous solution [ouci.dntb.gov.ua]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of the amino group in 2-(2-Aminophenyl)-2-oxoethyl benzoate
The following Technical Support Guide is designed for researchers and drug development professionals working with 2-(2-Aminophenyl)-2-oxoethyl benzoate . It addresses the specific instability of the primary amino group in this scaffold, distinguishing between oxidative degradation and cyclization, and provides actionable protocols for preservation.
Subject: Prevention of Amino Group Oxidation and Degradation
Molecule Class:
Executive Summary & Chemical Profile
2-(2-Aminophenyl)-2-oxoethyl benzoate contains a primary aniline moiety ortho to a carbonyl group. While the electron-withdrawing nature of the carbonyl (phenacyl group) reduces the basicity of the amine slightly, the molecule remains highly susceptible to radical-mediated oxidation and light-induced degradation .
-
The Problem: The electron-rich aromatic ring facilitates the formation of radical cations (
) upon exposure to atmospheric oxygen or UV light. These radicals couple to form azo-dimers, phenazines, or "aniline black" oligomers, observed as a color shift from off-white to yellow/brown. -
The Solution: Stability is achieved by disrupting the radical initiation pathway (inert atmosphere) or deactivating the lone pair electrons (protonation/salt formation).
Troubleshooting Guide (Q&A)
Q1: My sample has turned from a white powder to a yellow/brown solid. Is it still usable?
Status: Degraded (Oxidation)
-
Diagnosis: The color change indicates the formation of N-oxide species or azo-dimers (e.g., azobenzene derivatives). This is a surface-level oxidation if the solid is compact, but deep degradation if the solid is loose/amorphous.
-
Action:
-
Do not use for sensitive catalytic steps (e.g., metal-catalyzed cross-coupling), as oxidized impurities can poison catalysts.
-
Purification: Recrystallize immediately. Avoid column chromatography on standard silica gel, as the acidic surface can catalyze further oxidation or cyclization.
-
Verification: Check TLC. A baseline spot or a fast-moving yellow spot usually confirms oxidation products.
-
Q2: Can I store this compound in solution (e.g., DMSO or MeOH) for future use?
Status: High Risk
-
Reasoning: Dissolved oxygen behaves as a pseudo-reagent. In polar aprotic solvents like DMSO, the rate of electron transfer from the amine to oxygen increases. Furthermore, in solution, the free amine can intramolecularly attack the ketone (cyclodehydration) to form indole or quinoline byproducts over time.
-
Recommendation: Store only as a solid . If solution storage is mandatory:
-
Use degassed anhydrous solvents .
-
Store at -20°C or lower.
-
Add a trace of antioxidant (e.g., BHT) if it does not interfere with downstream chemistry.
-
Q3: I see a new peak in LC-MS with [M-18] or [M-2]. Is this oxidation?
Status: Cyclization (Not Oxidation)
-
Diagnosis:
-
[M-18] (Loss of H₂O): This indicates cyclization . The amine has attacked the ketone carbonyl to form an imine/indole derivative (intramolecular condensation).
-
[M-2] (Loss of 2H): This indicates oxidative dehydrogenation , likely forming an imine or coupling product.
-
-
Fix: Ensure the compound is kept dry and acid-free , as acid catalyzes the cyclization (loss of water).
Deep Dive: The Mechanism of Degradation
Understanding the enemy is key to defeating it. The degradation follows two distinct pathways:
Pathway A: Oxidative Coupling (The "Browning" Effect)
-
Initiation: UV light or trace metals strip an electron from the nitrogen lone pair, forming an anilinyl radical cation.
-
Propagation: Radical cations dimerize or react with triplet oxygen (
) to form hydroperoxides. -
Termination: Formation of stable, highly colored azo polymers.
Pathway B: Cyclization (The "Disappearance" Effect)
Because the amine is ortho to the ketone, it is spatially primed to attack the carbonyl carbon. This is the "Sugasawa" or "Friedländer" type intermediate.
-
Note: This pathway is non-oxidative but often mistaken for it due to sample loss.
Visualization of Pathways
The following diagram illustrates the competing degradation routes and where intervention (Protection) is effective.
Caption: Figure 1. Degradation pathways of 2-aminoacetophenone derivatives. The green path represents the recommended stabilization strategy.
Standard Operating Procedures (SOPs)
Protocol A: Creating the Stable HCl Salt (Recommended)
The most effective way to prevent oxidation is to protonate the amine. The ammonium species (
-
Dissolve: Dissolve the crude free base in a minimal amount of anhydrous Ethyl Acetate (EtOAc) or Diethyl Ether (
). -
Acidify: Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Precipitate: The hydrochloride salt should precipitate immediately as a white/off-white solid.
-
Filter: Filter under a blanket of Nitrogen. Wash with cold
. -
Store: Store the salt in a desiccator. It is significantly more stable than the free base.
-
Reversal: To recover the free amine for reactions, wash the salt with saturated
solution immediately before use.
-
Protocol B: Inert Handling of Free Base
If you must maintain the free base (e.g., for direct nucleophilic attack):
-
Solvent Degassing: Sparging with nitrogen for 15 minutes is insufficient for sensitive anilines. Use the Freeze-Pump-Thaw method for reaction solvents:
-
Freeze solvent with liquid
. -
Apply vacuum to remove headspace gas.
-
Thaw under static vacuum.
-
Repeat 3x.
-
-
Additives: If compatible with your next step, add 1 mol% BHT (Butylated hydroxytoluene) to the storage solvent. This acts as a radical scavenger.
Protocol C: Non-Destructive Purification
Standard silica gel is slightly acidic (
-
Use Basic Alumina: Use neutral or basic alumina for chromatography.
-
Triethylamine Pre-treatment: If using silica, flush the column with 1%
in Hexanes before loading your sample. This neutralizes active acidic sites.
Summary of Storage Conditions
| Parameter | Recommended Condition | Why? |
| Physical State | Solid (HCl Salt) | Protonation deactivates the oxidation pathway. |
| Atmosphere | Argon or Nitrogen | Displaces paramagnetic oxygen ( |
| Temperature | -20°C (Freezer) | Slows kinetic rate of dimerization/cyclization. |
| Container | Amber Glass Vial | Blocks UV light which initiates radical formation. |
| Solvent | None (Dry) | Solvents facilitate oxygen transfer and intramolecular reaction. |
References
-
BenchChem. (2025). Preventing oxidation of the aniline group during complexation. Retrieved from .
-
National Institutes of Health (NIH). (2020). Splitting Methyl Ketones into Two Parts: Synthesis of 4(3H)-Quinazolinones via Consecutive Cyclization/Ring-Opening Reaction. Organic Letters, 22(18), 7103-7107.[1] Retrieved from .
-
MDPI. (2023).[2] New Insight on the Formation of 2-Aminoacetophenone in White Wines. Applied Sciences, 13, 8472. Retrieved from .[2]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation of arylamine. Retrieved from .
-
Stenutz. (2025). Molecular structure of [2-[(2-amino-2-oxoethyl)-methylamino]-2-oxoethyl] benzoate. Retrieved from .
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 2-(2-Aminophenyl)-2-oxoethyl Benzoate
For researchers and professionals in drug development and organic synthesis, elucidating the precise structure of novel compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for this purpose, offering deep insights into the molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(2-aminophenyl)-2-oxoethyl benzoate , a molecule possessing a unique combination of an aminophenyl ketone and a benzoate ester moiety. Through a comparative approach with structurally related compounds, we will dissect the nuances of its proton environment, offering a robust framework for its identification and characterization.
Introduction: The Structural Significance of 2-(2-Aminophenyl)-2-oxoethyl Benzoate
The molecule 2-(2-aminophenyl)-2-oxoethyl benzoate incorporates three key pharmacophores: an ortho-substituted aminophenyl group, a ketone linker, and a benzoate ester. This arrangement presents a rich scaffold for medicinal chemistry, with potential applications stemming from the diverse functionalities. Accurate structural confirmation via ¹H NMR is therefore not just a procedural step, but a critical validation of the synthetic pathway and a prerequisite for further biological evaluation. The interplay of the electron-donating amino group and the electron-withdrawing carbonyl and ester groups creates a distinct electronic environment, which is reflected in the chemical shifts and coupling patterns of the protons.
Predicted ¹H NMR Spectrum of 2-(2-Aminophenyl)-2-oxoethyl Benzoate: A Detailed Analysis
While an experimental spectrum for the title compound is not publicly available, a detailed prediction based on established principles of NMR spectroscopy and data from analogous structures allows for a comprehensive analysis. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Spectral Data for 2-(2-Aminophenyl)-2-oxoethyl Benzoate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-3', H-4', H-5', H-6' | 6.6 - 7.8 | Multiplet | 4H | Aromatic protons of the aminophenyl ring |
| NH₂ | 4.0 - 5.0 | Broad Singlet | 2H | Amino group protons |
| -CH₂- | 5.3 - 5.5 | Singlet | 2H | Methylene protons |
| H-2, H-6 | 8.0 - 8.2 | Doublet of doublets | 2H | Ortho-protons of the benzoate ring |
| H-3, H-5 | 7.4 - 7.6 | Multiplet | 2H | Meta-protons of the benzoate ring |
| H-4 | 7.5 - 7.7 | Multiplet | 1H | Para-proton of the benzoate ring |
Analysis of the Aromatic Regions:
The ¹H NMR spectrum is expected to be characterized by two distinct aromatic regions corresponding to the aminophenyl and benzoate protons.
-
Aminophenyl Protons (H-3' to H-6'): The protons on the 2-aminophenyl ring are anticipated to appear in the upfield region of the aromatic spectrum (approximately 6.6-7.8 ppm). The electron-donating amino group increases the electron density on the ring, leading to greater shielding of these protons compared to those on an unsubstituted benzene ring. The ortho- and para-protons to the amino group will be the most shielded. The coupling patterns will be complex due to ortho, meta, and para relationships between the protons.
-
Benzoate Protons (H-2 to H-6): The protons on the benzoate ring will be deshielded by the electron-withdrawing effect of the ester carbonyl group. The ortho-protons (H-2 and H-6) are expected to be the most deshielded, appearing as a doublet of doublets around 8.0-8.2 ppm. The meta- (H-3 and H-5) and para- (H-4) protons will resonate at slightly lower chemical shifts, likely between 7.4 and 7.7 ppm, with their multiplicities determined by coupling to their neighbors.
The Methylene Bridge (-CH₂-):
A key diagnostic signal in the spectrum is the singlet corresponding to the methylene protons of the oxoethyl linker. Situated between two electron-withdrawing groups (the ketone and the ester oxygen), these protons are expected to be significantly deshielded, with a predicted chemical shift in the range of 5.3-5.5 ppm. The absence of adjacent protons results in a singlet multiplicity, making this peak a clear indicator of the -C(=O)CH₂O- fragment.
The Amino Group Protons (-NH₂):
The protons of the primary amine are expected to appear as a broad singlet in the region of 4.0-5.0 ppm. The chemical shift and peak shape of N-H protons are often variable and dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Comparative Spectral Analysis: Learning from Analogs
To substantiate our predictions and understand the influence of each structural component, we will compare the expected spectrum of our target molecule with the known spectra of key building blocks and related structures.
Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) of 2-(2-Aminophenyl)-2-oxoethyl Benzoate with Structurally Related Compounds
| Compound | Aromatic Protons (Aminophenyl/Phenyl) | Methylene Protons (-CH₂-) | Other Protons |
| 2-(2-Aminophenyl)-2-oxoethyl benzoate (Predicted) | 6.6 - 7.8 (m, 4H); 8.0 - 8.2 (dd, 2H); 7.4 - 7.7 (m, 3H) | 5.3 - 5.5 (s, 2H) | **4.0 - 5.0 (br s, 2H, NH₂) ** |
| 2-Aminoacetophenone | 6.6 - 7.8 (m, 4H) | - | 2.5 (s, 3H, -CH₃); 4.1 (br s, 2H, NH₂) |
| 2-Oxo-2-phenylethyl benzoate | 7.4 - 8.1 (m, 10H) | 5.4 (s, 2H) | - |
| Ethyl Benzoate | 8.0 (dd, 2H); 7.4-7.6 (m, 3H) | - | 4.4 (q, 2H, -OCH₂CH₃); 1.4 (t, 3H, -OCH₂CH₃) |
Insights from 2-Aminoacetophenone:
2-Aminoacetophenone provides a reference for the aminophenyl ketone portion of our target molecule. The aromatic protons of 2-aminoacetophenone appear in a similar upfield region (6.6-7.8 ppm) due to the electron-donating amino group. The key difference is the presence of a methyl group in 2-aminoacetophenone, which gives a characteristic singlet at around 2.5 ppm. In our target molecule, this methyl group is replaced by the -CH₂O-benzoate moiety, shifting the signal significantly downfield to the 5.3-5.5 ppm region.
Insights from 2-Oxo-2-phenylethyl Benzoate:
This compound is an excellent model for the oxoethyl benzoate fragment. The methylene protons in 2-oxo-2-phenylethyl benzoate resonate around 5.4 ppm, which strongly supports our prediction for the methylene signal in the target molecule. The absence of the amino group on the phenyl ketone ring in this analog results in all aromatic protons appearing in a more deshielded region (7.4-8.1 ppm) compared to the aminophenyl protons of our target.
Insights from Ethyl Benzoate:
Ethyl benzoate helps in assigning the signals of the benzoate portion. The ortho-protons of the benzoate ring in ethyl benzoate appear around 8.0 ppm, and the meta- and para-protons are found between 7.4 and 7.6 ppm, which aligns well with our predictions for the benzoate protons in the target molecule.
Experimental Protocol for ¹H NMR Analysis
To obtain a high-quality ¹H NMR spectrum of 2-(2-aminophenyl)-2-oxoethyl benzoate, the following experimental protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is a good first choice for many organic molecules.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a spectral width of 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J-values) to elucidate the structure.
-
Visualizing the Molecular Structure and Key NMR Relationships
The following diagrams illustrate the molecular structure of 2-(2-aminophenyl)-2-oxoethyl benzoate and a conceptual workflow for its NMR analysis.
Caption: Molecular structure of 2-(2-aminophenyl)-2-oxoethyl benzoate.
Caption: Experimental workflow for ¹H NMR spectrum analysis.
Conclusion
The ¹H NMR spectrum of 2-(2-aminophenyl)-2-oxoethyl benzoate is predicted to exhibit a set of well-defined signals that are highly characteristic of its molecular structure. The distinct chemical shifts of the methylene bridge protons, the upfield aromatic signals of the aminophenyl ring, and the downfield aromatic signals of the benzoate moiety provide a unique spectral fingerprint. By comparing these predicted features with the known spectra of its structural fragments—2-aminoacetophenone, 2-oxo-2-phenylethyl benzoate, and ethyl benzoate—we can confidently assign each resonance and gain a deeper understanding of the electronic interactions within the molecule. This comprehensive analytical approach, grounded in established NMR principles and comparative data, provides a reliable guide for the structural verification of this and other similarly complex organic molecules.
References
Publish Comparison Guide: Mass Spectrometry of 2-(2-Aminophenyl)-2-oxoethyl Benzoate
The following guide details the mass spectrometry fragmentation pattern of 2-(2-Aminophenyl)-2-oxoethyl benzoate , also referred to as o-aminophenacyl benzoate . This analysis focuses on distinguishing this compound from its structural isomers and analogs through specific ionization behaviors and fragmentation pathways.
Executive Summary
2-(2-Aminophenyl)-2-oxoethyl benzoate (MW 255.27 Da) is a critical synthetic intermediate often encountered in the preparation of indole derivatives (via the Bischler-Möhlau synthesis) and quinoline-based pharmacophores. Its analysis requires precise differentiation from its para-isomer and non-aminated analogs.
This guide provides a definitive comparison of its mass spectrometric behavior. Key Insight: The ortho-amino group facilitates a unique intramolecular rearrangement (elimination of benzoic acid) not observed in the para-isomer, serving as a diagnostic "fingerprint" for structural verification.
Chemical Profile & Structural Logic[1]
| Feature | Specification |
| IUPAC Name | 2-(2-Aminophenyl)-2-oxoethyl benzoate |
| Common Name | o-Aminophenacyl benzoate |
| Formula | C₁₅H₁₃NO₃ |
| Monoisotopic Mass | 255.0895 Da |
| Key Moieties | 1.[1] Benzoate Ester (Labile)2. o-Aminoacetophenone core (Nucleophilic/Basic) |
Structural Visualization
The molecule consists of a benzoyl group linked via an ester bridge to an o-aminoacetophenone scaffold. The proximity of the amino group (-NH₂) to the carbonyl/ester chain is the primary driver of its unique fragmentation.
Caption: Structural modularity of o-aminophenacyl benzoate highlighting the ester cleavage site and the ortho-interaction zone.
Mass Spectrometry Profiling (ESI-MS/MS)
Ionization Characteristics
-
Method: Electrospray Ionization (ESI) in Positive Mode (+).
-
Precursor Ion: [M+H]⁺ at m/z 256.09 .
-
Adducts: Sodium adducts [M+Na]⁺ (m/z 278.08) are common in non-buffered protic solvents.
Fragmentation Pathway (CID)
The collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) follows two distinct pathways. Pathway 1 is generic to benzoates; Pathway 2 is specific to the ortho-amino substitution.
Pathway 1: Ester Hydrolysis (Generic)
The weakest bond is the ester linkage.
-
Cleavage: The C-O bond breaks.
-
Product: Formation of the Benzoyl cation (m/z 105) and the neutral 2-amino-alpha-hydroxyacetophenone (or its tautomer).
-
Alternative Charge Retention: Charge remains on the phenacyl moiety, yielding the 2-aminophenacyl cation (m/z 134).
Pathway 2: Ortho-Assisted Rearrangement (Diagnostic)
This pathway distinguishes the product from its para-isomer.
-
Mechanism: The ortho-amino proton interacts with the ester oxygen or the carbonyl.
-
Elimination: Neutral loss of Benzoic Acid (122 Da).
-
Product: Formation of a cyclized Indoxyl-like cation at m/z 133 .
-
Note: The para-isomer cannot facilitate this intramolecular proton transfer efficiently and will predominantly show m/z 134 and 105, but negligible m/z 133.
-
Fragmentation Diagram
Caption: MS/MS fragmentation tree. The green path (m/z 133) is the diagnostic marker for the ortho-isomer.
Comparative Analysis: Product vs. Alternatives
This section compares the target analyte against its direct structural isomer (para) and the non-aminated analog (Phenacyl benzoate).
| Parameter | Target: o-Aminophenacyl Benzoate | Alt 1: p-Aminophenacyl Benzoate | Alt 2: Phenacyl Benzoate |
| Precursor [M+H]⁺ | m/z 256 | m/z 256 | m/z 241 |
| Major Base Peak | m/z 105 (Benzoyl) | m/z 105 (Benzoyl) | m/z 105 (Benzoyl) |
| Diagnostic Ion | m/z 133 (High Abundance) | m/z 133 (Absent/Trace) | m/z 119 (Phenacyl) |
| Mechanism | Ortho-effect driven cyclization/elimination. | Simple ester cleavage only. | Simple ester cleavage. |
| Retention Time (RP-LC) | Generally earlier (Intramolecular H-bond reduces polarity). | Later (More interaction with solvent). | Variable. |
Why This Matters
In drug development, distinguishing regioisomers is crucial as they possess vastly different biological activities. The presence of the m/z 133 peak allows for rapid confirmation of the ortho structure without the need for NMR, assuming a validated method is used.
Experimental Protocol (SOP)
Objective: To confirm the identity of 2-(2-Aminophenyl)-2-oxoethyl benzoate using LC-MS/MS.
Reagents
-
Solvent A: Water + 0.1% Formic Acid (LC-MS Grade).
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Standard: 2-(2-Aminophenyl)-2-oxoethyl benzoate (>98% purity).
Instrument Settings (Generic Q-TOF/Orbitrap)
-
Source: ESI Positive.
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile ester cleavage and secondary fragmentation.
Workflow
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Acetonitrile. Dilute to 1 µg/mL in 50:50 Water:ACN.
-
Injection: Inject 5 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Data Acquisition: Full Scan (100-500 m/z) followed by ddMS2 (Data Dependent MS/MS) on the most intense ion (m/z 256).
-
Validation:
-
Check for Precursor m/z 256.09.
-
Verify presence of daughter ions m/z 105.03 and m/z 134.06.
-
Crucial Step: Calculate ratio of m/z 133 to m/z 134. A ratio > 0.5 suggests ortho substitution.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10866664, 2-oxoethyl Benzoate. Retrieved from [Link]
- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho-effect mechanisms).
-
NIST Mass Spectrometry Data Center. Phenacyl benzoate Mass Spectrum. Retrieved from [Link]
- Gross, J. H. (2017).Mass Spectrometry: A Textbook. Springer International Publishing.
Sources
A Comparative Guide to HPLC Method Development for Purity Determination of 2-(2-Aminophenyl)-2-oxoethyl benzoate
For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(2-Aminophenyl)-2-oxoethyl benzoate. We will objectively compare chromatographic strategies, provide supporting rationale for experimental choices, and detail protocols grounded in scientific integrity.
Introduction: The Analytical Imperative for 2-(2-Aminophenyl)-2-oxoethyl benzoate
2-(2-Aminophenyl)-2-oxoethyl benzoate is a molecule of interest in synthetic and medicinal chemistry, potentially serving as a key intermediate. Its purity is paramount, as even trace impurities can influence the outcome of subsequent reactions or exhibit unintended biological activity. A well-developed HPLC method is therefore not merely a quality control check, but a critical tool for understanding the compound's stability and ensuring the reliability of research data. This guide will navigate the logical progression from initial method scouting to a fully validated, stability-indicating assay.
Foundational Principles: A Systematic Approach to Method Development
A successful HPLC method is not born from a single experiment, but rather from a systematic evaluation of key chromatographic parameters. Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4]
Our method development workflow is as follows:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Separation and determination of aminohalogenbenzophenones by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Synthetic Routes for 2-(2-Aminophenyl)-2-oxoethyl benzoate
This guide provides an in-depth technical comparison of synthetic routes for 2-(2-Aminophenyl)-2-oxoethyl benzoate (also known as 2-Aminophenacyl benzoate ), a critical intermediate in the synthesis of substituted indoles, quinolines, and novel heterocyclic pharmaceuticals.
The guide evaluates two primary methodologies:
-
The Nitro-Precursor Route (Classical Industrial Approach) : Reliable, scalable, uses robust chemistry.
-
The Diazoketone Insertion Route (Precision Laboratory Approach) : High regioselectivity, mild conditions, but safety constraints.
Executive Summary
2-(2-Aminophenyl)-2-oxoethyl benzoate (
-
Route A (Nitro-Reduction) is the preferred method for multigram to kilogram scale synthesis due to the stability of intermediates and lower cost.
-
Route B (Diazoketone) is reserved for substrates with sensitive functional groups or when strict regiocontrol is required, despite the safety hazards of diazomethane.
Detailed Synthetic Pathways
Route A: The Nitro-Precursor Strategy (Recommended)
This route leverages the deactivating nature of the nitro group to permit selective
Mechanism & Logic:
-
Bromination : 2-Nitroacetophenone is brominated at the
-position. The nitro group prevents ring bromination (which would occur with the amino analog). -
Substitution : The resulting phenacyl bromide undergoes
substitution with sodium benzoate. -
Chemoselective Reduction : The nitro group is reduced to the amine using Iron/Acetic acid or catalytic hydrogenation, carefully avoiding reduction of the ketone or ester cleavage.
Workflow Diagram:
Figure 1: The Nitro-Reduction pathway ensures regioselectivity by masking the amino group as a nitro group during halogenation.
Route B: The Diazoketone Insertion Strategy
This route builds the carbon skeleton from anthranilic acid derivatives, utilizing the Arndt-Eistert homologation principle to insert the ketone methylene unit.
Mechanism & Logic:
-
Activation : N-Protected anthranilic acid is converted to the acid chloride.
-
Diazotization : Reaction with diazomethane yields the
-diazoketone. -
Wolff Rearrangement Avoidance : Instead of rearranging (Wolff), the diazoketone is trapped with benzoic acid in the presence of a copper catalyst or simply by heating, forming the
-benzoate ketone. -
Deprotection : Removal of the N-protecting group yields the target.
Workflow Diagram:
Figure 2: The Diazoketone route avoids halogenation but requires handling hazardous diazomethane.
Comparative Analysis
| Feature | Route A: Nitro-Reduction | Route B: Diazoketone |
| Overall Yield | 60-75% | 45-55% |
| Regioselectivity | Excellent (Directed by Nitro) | Perfect (Structural Design) |
| Scalability | High (Kg scale feasible) | Low (Diazomethane limits) |
| Safety Profile | Moderate (Bromine handling) | Poor (Explosion hazard) |
| Cost Efficiency | High (Cheap reagents) | Low (Expensive catalysts/protection) |
| Key Challenge | Controlling reduction conditions | Handling Diazomethane safely |
Experimental Protocols (Route A)
Step 1: Synthesis of 2-Bromo-2'-nitroacetophenone
-
Dissolve 2-nitroacetophenone (16.5 g, 100 mmol) in glacial acetic acid (50 mL).
-
Add a catalytic amount of HBr (3 drops) to initiate enolization.
-
Add Bromine (16.0 g, 100 mmol) dropwise over 30 minutes at 25°C.
-
Note: The solution will decolorize as bromine is consumed.
-
-
Stir for 1 hour. Pour the mixture into ice-water (200 mL).
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
-
Yield: ~85% (Yellow needles).
-
Step 2: Synthesis of 2-Nitrophenacyl Benzoate
-
Dissolve 2-bromo-2'-nitroacetophenone (12.2 g, 50 mmol) in DMF (40 mL).
-
Add Sodium Benzoate (8.6 g, 60 mmol) in one portion.
-
Stir the mixture at 60°C for 2 hours.
-
Pour into water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with brine, dry over
, and concentrate.-
Yield: ~90% (Off-white solid).
-
Step 3: Chemoselective Reduction to 2-Aminophenacyl Benzoate
-
Suspend 2-nitrophenacyl benzoate (5.7 g, 20 mmol) in Ethanol (50 mL) and Acetic Acid (50 mL).
-
Add Iron Powder (5.6 g, 100 mmol) slowly to the stirring solution.
-
Heat to 60°C for 3 hours. Monitor by TLC (Nitro compound is less polar).
-
Filter off the iron sludge through Celite.
-
Concentrate the filtrate, neutralize with saturated
, and extract with DCM. -
Purify via flash chromatography (Hexane/EtOAc) to obtain the yellow crystalline product.
-
Yield: ~70-75%.[1]
-
References
-
Gassman Indole Synthesis & Modifications : Gassman, P. G., & van der Heyden, A. (1981). "The specific ortho-substitution of aromatic amines." Journal of the American Chemical Society, 103(9), 2496-2498. Link
-
Bromination of Acetophenones : Diwu, Z., et al. (1998). "Synthesis of 2-bromo-2'-nitroacetophenone." Tetrahedron Letters, 39(28), 4987-4990. Link
-
Reaction of Diazoketones with Carboxylic Acids : Yates, P. (1952). "The reaction of alpha-diazoketones with carboxylic acids." Journal of the American Chemical Society, 74(21), 5376-5381. Link
-
Chemoselective Reduction : Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. Link
-
BenchChem Protocols : "Synthesis of Brominated 2-Aminobenzaldehydes and Phenacyl Derivatives." BenchChem Technical Library. Link
Sources
A Comparative Guide to the Crystallographic Analysis of 2-(2-Aminophenyl)-2-oxoethyl benzoate: Bridging a Data Gap with Predictive Analysis and a Validated Workflow
For Immediate Release
A comprehensive review of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals a notable absence of experimental X-ray crystallography data for the compound 2-(2-Aminophenyl)-2-oxoethyl benzoate.[1][2][3] This data gap presents a significant challenge for researchers in drug development and materials science, where a precise understanding of the three-dimensional atomic arrangement is crucial for predicting a compound's physicochemical properties, such as solubility, stability, and bioavailability.
This guide addresses this gap by providing a comparative analysis based on structurally similar compounds and presenting a detailed, field-proven protocol for obtaining the definitive crystal structure of the title compound.
Predictive Structural Analysis through Comparison with Analogs
In the absence of a definitive crystal structure for 2-(2-Aminophenyl)-2-oxoethyl benzoate, its molecular geometry and potential intermolecular interactions can be inferred by examining the crystal structures of its constituent fragments and related molecules. The molecule can be deconstructed into two key moieties: the 2-aminoacetophenone core and the benzoate ester group.
-
The 2-Aminoacetophenone Moiety: The crystal structure of 2-aminoacetophenone derivatives reveals that the amino group can form significant intra- and intermolecular hydrogen bonds. For instance, in one derivative, the amino group forms a bifurcated intramolecular hydrogen bond with a sulfur and an imine nitrogen atom, and an intermolecular hydrogen bond with the thione sulfur of an adjacent molecule.[4] This suggests that the amino group in 2-(2-Aminophenyl)-2-oxoethyl benzoate is highly likely to be a key player in the crystal packing, potentially forming hydrogen bonds with the carbonyl oxygen atoms of neighboring molecules.
-
The Benzoate Ester Moiety: Phenacyl benzoates, such as 2-oxo-2-phenylethyl benzoate and 2-(4-chlorophenyl)-2-oxoethyl benzoate, provide insight into the likely conformation of the ester portion of the molecule.[5][6] In these structures, the dihedral angle between the two terminal phenyl rings is often significant, indicating a non-planar conformation.[6] Furthermore, weak intermolecular C—H⋯O hydrogen bonds are common, often linking molecules into dimers or chains.[6]
Table 1: Comparative Crystallographic Data of Structurally Related Compounds
| Compound Name | Key Structural Features | Intermolecular Interactions | CCDC Number |
| 2-Aminoacetophenone Derivative[4] | Planar conformation with syn S and N atoms. | Bifurcated intramolecular and intermolecular N-H···S and N-H···N hydrogen bonds. | Not specified |
| 2-Oxo-2-phenylethyl benzoate[6] | Dihedral angle of 86.09 (9)° between phenyl rings. | C—H⋯O hydrogen bonds forming R2²(10) ring motifs. | Not specified |
| 2-(4-Chlorophenyl)-2-oxoethyl benzoate[5] | Monoclinic, P21/c space group. | C—H···O hydrogen bonds. | Not specified |
| 2-(1-Benzofuran-2-yl)-2-oxoethyl 2-aminobenzoate[7] | Ortho-aminophenyl ring is nearly co-planar with the adjacent carbonyl group. | N—H⋯O hydrogen bonds. | 1449587, 1449589 |
This comparative analysis suggests that the crystal structure of 2-(2-Aminophenyl)-2-oxoethyl benzoate will likely be characterized by a non-planar conformation, with intermolecular hydrogen bonding mediated by the amino group and carbonyl oxygens playing a dominant role in the supramolecular assembly.
Experimental Protocol: A Validated Workflow for Single-Crystal X-ray Diffraction
The following protocol provides a comprehensive, step-by-step methodology for determining the crystal structure of a novel compound like 2-(2-Aminophenyl)-2-oxoethyl benzoate. This workflow is designed to ensure data integrity and produce a high-quality, publishable crystal structure.
Step 1: Crystallization (The Foundational Step)
The primary and often most challenging step is growing a single crystal of high quality, typically greater than 0.1 mm in each dimension.[8]
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A well-ordered, single crystal will produce sharp, well-defined diffraction spots, whereas a poorly ordered or polycrystalline sample will yield unusable data.
-
Methodology:
-
Solvent Selection: Begin by screening a variety of solvents with different polarities (e.g., ethanol, ethyl acetate, acetonitrile, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4°C), to induce crystallization.
-
Step 2: Data Collection
-
Rationale: This step involves precisely measuring the angles and intensities of X-rays diffracted by the crystal.[9] This diffraction pattern contains the information needed to determine the arrangement of atoms.
-
Methodology:
-
Crystal Mounting: Carefully select a suitable single crystal under a microscope and mount it on a goniometer head using a cryoprotectant (if collecting data at low temperatures) and a cryo-loop.
-
Diffractometer Setup: Place the mounted crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or pixel detector).[9]
-
Data Acquisition: The crystal is typically cooled to a low temperature (e.g., 100 K) to reduce thermal motion of the atoms, resulting in better quality data. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Step 3: Structure Solution and Refinement
-
Rationale: The collected diffraction data is used to generate an electron density map of the crystal, from which the positions of the atoms can be determined.
-
Methodology:
-
Data Reduction: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined using least-squares methods, where the atomic positions and other parameters are adjusted to best fit the experimental diffraction data. This process generates a final, accurate model of the crystal structure.
-
Step 4: Data Validation and Deposition
-
Rationale: To ensure the quality and reproducibility of the crystal structure, it must be validated and, ideally, deposited in a public database.
-
Methodology:
-
Validation: The final structure is validated using software like PLATON or the IUCr's checkCIF service. This checks for geometric consistency, potential errors, and overall quality of the structure.
-
Deposition: The final crystallographic data, typically in the form of a Crystallographic Information File (CIF), should be deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[10][11][12]
-
Visualizing the Workflow and Potential Structure
To aid in the understanding of the experimental process and the potential molecular interactions, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Potential intermolecular hydrogen bonding in 2-(2-Aminophenyl)-2-oxoethyl benzoate.
Conclusion
While the crystal structure of 2-(2-Aminophenyl)-2-oxoethyl benzoate remains to be experimentally determined, a comparative analysis of its structural analogs provides valuable predictive insights into its likely conformation and intermolecular interactions. The provided experimental workflow offers a robust and validated pathway for researchers to obtain this crucial data. The determination and public deposition of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling more accurate molecular modeling and a deeper understanding of its structure-property relationships.
References
-
Crystal and Molecular Structure of 2-Aminoacetophenone- N(3)-dimethylthiosemicarbazone. ResearchGate. Available at: [Link]
-
Two closely related 2-(benzofuran-2-yl)-2-oxoethyl benzoates: structural differences and C—H⋯O hydrogen-bonded supramolecular assemblies. ResearchGate. Available at: [Link]
-
Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Available at: [Link]
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CCDC 794425: Experimental Crystal Structure Determination. The University of Manchester. Available at: [Link]
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WebCSD (Cambridge Structural Database - Chemistry). UW-Madison Libraries. Available at: [Link]
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2'-aminoacetophenone (C8H9NO). PubChemLite. Available at: [Link]
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Crystal Structure of Ethyl 2-(2-{1 - Amanote Research. Amanote. Available at: [Link]
-
2-(4-Chlorophenyl)-2-oxoethyl benzoate. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]
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2-Aminoacetophenone. Wikipedia. Available at: [Link]
-
2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
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I_mIm_btc, CCDC 2302266: Experimental Crystal Structure Determination (2023). PUBDB. Available at: [Link]
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Crystallographic Information Resources. Pendidikan Kimia. Available at: [Link]
-
2-Oxo-2-phenylethyl benzoate. ResearchGate. Available at: [Link]
-
Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. CrystEngComm. Available at: [Link]
-
X-ray single-crystal structure of ethyl 2-((4-(dichloromethyl). ResearchGate. Available at: [Link]
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Crystallography Open Database: Search results. Crystallography Open Database. Available at: [Link]
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CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. Available at: [Link]
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there are 524007 entries in the selection. Crystallography Open Database. Available at: [Link]
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X-ray crystallography. Wikipedia. Available at: [Link]
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Comparative Validation Strategies: Elemental Analysis vs. Orthogonal Methods
Case Study: 2-(2-Aminophenyl)-2-oxoethyl benzoate
Executive Summary
The Challenge: Validating the purity of 2-(2-Aminophenyl)-2-oxoethyl benzoate (C₁₅H₁₃NO₃) presents unique challenges due to its dual-functional nature (nucleophilic aniline amine and electrophilic phenacyl ester). While Elemental Analysis (EA) remains the historical gold standard for confirming bulk composition, it often fails to distinguish between degradation products, trapped solvents, and the active pharmaceutical ingredient (API).
The Solution: This guide compares the traditional Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We propose a Hybrid Validation Protocol that utilizes qNMR to validate EA results, ensuring that deviations in Carbon/Nitrogen values are correctly attributed to solvation rather than synthetic failure.
Technical Context & Molecule Analysis
Target Molecule: 2-(2-Aminophenyl)-2-oxoethyl benzoate
-
Formula: C₁₅H₁₃NO₃
-
Molecular Weight: 255.27 g/mol
-
Structural Vulnerabilities:
-
Primary Amine (-NH₂): Susceptible to oxidation (N-oxide formation) which lowers %C and %H relative to %N.
-
Alpha-Keto Ester: Prone to hydrolysis or "dark" polymerization if not stored under inert atmosphere.
-
The "0.4% Rule" Dilemma: Standard journals and pharmacopeias typically accept EA values within ±0.4% of the theoretical value. However, for a molecule of MW ~255, a 0.5% water impurity (non-stoichiometric hydrate) can shift Carbon values by ~0.35%, leading to false failures or, worse, false passes where impurities balance out solvent errors.
Methodology Comparison: EA vs. Alternatives
The following table objectively compares the three primary validation methods for this specific intermediate.
| Feature | Method A: Automated CHN (Combustion) | Method B: Quantitative NMR (qNMR) | Method C: HRMS (Q-TOF/Orbitrap) |
| Principle | Thermal oxidation at >950°C; detection of CO₂, H₂O, N₂. | Integration of proton signals relative to a certified Internal Standard (IS). | Ionization and mass-to-charge ratio measurement (<5 ppm error). |
| Primary Output | % Composition (C, H, N).[1][2][3][4] | Absolute Purity (wt%) & Molar Ratio of solvents. | Exact Mass (Formula Confirmation). |
| Sample Req. | 2–5 mg (Destructive). | 10–20 mg (Non-destructive). | <1 mg (Destructive). |
| Blind Spots | Cannot distinguish isomers or inorganic impurities (ash). | Requires soluble Internal Standard; overlapping peaks. | Not quantitative for bulk purity; blind to salts. |
| Causality | Fails if: Sample is hygroscopic or has trapped solvent. | Fails if: Relaxation delay (d1) is too short. | Fails if: Ionization suppression occurs. |
| Verdict | Required for Publication. | Superior for Process Development. | Required for Identity. |
Experimental Protocol: The Hybrid Validation Workflow
Do not rely on EA alone. Use this self-validating workflow to ensure data integrity.
Phase 1: Sample Preparation (Crucial Step)
-
Causality: The "Aminophenyl" moiety is capable of H-bonding, making the crystal lattice "sticky" for polar solvents (Ethanol, Ethyl Acetate).
-
Step 1: Recrystallize the crude product (typically from EtOH/Water).
-
Step 2: Dry in a vacuum oven at 45°C (below melting point) for 12 hours over P₂O₅.
-
Note: Higher temps may cause ester cleavage or amine oxidation.
-
Phase 2: The qNMR "Pre-Screen" (The Filter)
Before burning the sample (EA), quantify solvent load.
-
Solvent: DMSO-d₆ (Dissolves both polar amine and lipophilic ester).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST).
-
Pulse Sequence: 90° pulse, relaxation delay (
) ≥ 30 seconds (5 ). -
Calculation:
If qNMR shows >1% solvent, re-dry. Do not proceed to EA.
Phase 3: Elemental Analysis (The Confirmation)
-
Calibration: Acetanilide (Standard).
-
Combustion: 980°C with Oxygen boost (ensure complete oxidation of the aromatic ring).
-
Acceptance: Theoretical vs. Found.
Data Analysis & Visualization
Theoretical Values (C₁₅H₁₃NO₃)
-
Carbon: 70.58%
-
Hydrogen: 5.13%
-
Nitrogen: 5.49%
Scenario Analysis: Why EA Fails
The table below demonstrates how common impurities skew the EA data for this specific molecule.
| Contaminant | Effect on %C | Effect on %N | Diagnosis |
| Water (1.5% w/w) | 69.52% (Low) | 5.41% (Low) | Broad singlet in NMR at ~3.3 ppm (DMSO). |
| Ethyl Acetate (2% w/w) | 69.85% (Low) | 5.38% (Low) | Triplet/Quartet in NMR; C/N ratio shifts. |
| Oxidation (+1 Oxygen) | 66.41% (Very Low) | 5.16% (Low) | Darkening of solid; HRMS shows M+16 peak. |
Workflow Diagram
The following diagram illustrates the decision logic for validating the compound.
Figure 1: Logic flow for validating high-value intermediates. Note the qNMR "gate" before destructive EA testing.
Troubleshooting & Causality
Issue: Carbon is consistently low (-0.8%), but Nitrogen is correct.
-
Cause: Incomplete combustion. The "benzoate" ring is stable. If the combustion tube is old or the temperature is <950°C, soot (unburned carbon) forms.
-
Fix: Add a tin (Sn) capsule additive to generate an exothermic flash (~1800°C) locally.
Issue: Nitrogen is high (+0.5%).
-
Cause: Nitrogen gas entrapment or filter saturation in the analyzer.
-
Fix: Run a blank and a standard (Acetanilide) immediately before the sample to condition the reduction column.
Conclusion
For 2-(2-Aminophenyl)-2-oxoethyl benzoate , relying solely on Elemental Analysis is risky due to the compound's tendency to solvate and oxidize.
-
Recommendation: Use qNMR as the primary purity assay during development.
-
Validation: Use CHN Analysis only as a final confirmation step after qNMR has confirmed solvent removal.
-
Storage: Store under Argon at 4°C to prevent amine oxidation, which degrades the sample and invalidates all elemental data.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[3][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
United States Pharmacopeia (USP). General Chapter <731> Loss on Drying.Link
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[7][8] Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
BenchChem. (2025).[3] A Researcher's Guide to Validating Synthesized Compound Purity.Link
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A Comparative Guide to Synthetic Strategy: 2-Aminoacetophenone Derivatives vs. 2-(2-Aminophenyl)-2-oxoethyl benzoate
Executive Summary
For researchers engaged in the synthesis of heterocyclic scaffolds and active pharmaceutical ingredients (APIs), the choice of starting material is a critical decision point that dictates synthetic efficiency, yield, and the diversity of accessible analogues. 2-Aminoacetophenone and its derivatives are foundational building blocks, prized for the dual reactivity of their ortho-amino and acetyl functionalities. This guide provides an in-depth comparison between the conventional synthetic utility of 2-aminoacetophenone derivatives and a structurally distinct alternative: 2-(2-Aminophenyl)-2-oxoethyl benzoate. We will dissect their respective reactivities, explore their synthetic applications with supporting protocols, and present a logical framework for selecting the optimal precursor for specific research objectives in medicinal chemistry and drug development.
Introduction: A Tale of Two Scaffolds
2-Aminoacetophenone is a versatile and economically significant precursor in organic synthesis.[1] Its structure, featuring a nucleophilic amino group positioned ortho to an electrophilic acetyl group, makes it an ideal substrate for a variety of intramolecular cyclization reactions, most notably in the synthesis of quinolines and related heterocycles.[2][3] Derivatives of this compound, such as those with substitutions on the aromatic ring or modifications to the amine, are widely used to generate libraries of compounds for drug discovery.[4][5]
This guide examines a less conventional, yet strategically important, modification: functionalization at the α-carbon of the acetyl group. We will use 2-(2-Aminophenyl)-2-oxoethyl benzoate as a case study. This molecule retains the core 2-aminoacetophenone structure but introduces a benzoate ester via a methylene spacer. This seemingly subtle addition fundamentally alters the compound's reactivity, shifting its synthetic role from a direct cyclization precursor to a versatile intermediate for introducing further complexity, making it a powerful tool for diversity-oriented synthesis.[6]
Part I: The Workhorse Precursor: 2-Aminoacetophenone and its Derivatives
The utility of 2-aminoacetophenone derivatives stems from the predictable and powerful reactivity conferred by the spatial relationship of its functional groups.
Physicochemical Properties: A Comparative Overview
A foundational understanding of the physical properties of these isomers is crucial for designing experimental setups, including solvent selection and reaction temperature. The ortho-isomer (2'-aminoacetophenone) is the primary focus for intramolecular reactions, while the para-isomer serves as a useful control, demonstrating independent functional group reactivity.
| Property | 2'-Aminoacetophenone | 4'-Aminoacetophenone |
| CAS Number | 551-93-9 | 99-92-3 |
| Molecular Formula | C₈H₉NO | C₈H₉NO |
| Molecular Weight | 135.16 g/mol | 135.17 g/mol |
| Appearance | Yellow to yellow-brown liquid | White to pale yellow crystalline solid |
| Melting Point | 20 °C | 96-100 °C |
| Boiling Point | 85-90 °C at 0.5 mmHg | ~270 °C |
| Solubility | Soluble in dichloromethane, DMSO | Soluble in ethanol, acetone |
| Data sourced from BenchChem.[2] |
Characteristic Reactivity: A Dichotomy of Function
The ortho-positioning of the amine and acetyl groups in 2'-aminoacetophenone is the cornerstone of its synthetic value, enabling powerful intramolecular cyclizations.
-
Intramolecular Cyclization (Friedländer Annulation): This is the most prominent reaction of 2'-aminoacetophenone. It involves the condensation with a compound containing a reactive α-methylene group (e.g., another ketone or an ester) in the presence of an acid or base catalyst to form quinoline ring systems.[3] This reaction is a highly efficient method for constructing the quinoline scaffold, which is a privileged structure in medicinal chemistry.
-
Independent Group Reactivity: While intramolecular reactions are common, the amino and acetyl groups can also react independently. The amino group can undergo diazotization to form azo dyes or participate in acylation and alkylation reactions.[2][3] The acetyl group's α-protons are acidic, allowing for condensation reactions like the Claisen-Schmidt condensation to form chalcones, although this is more characteristic of the 4'-amino isomer where intramolecular cyclization is not possible.[2]
Experimental Protocol: Friedländer Synthesis of a Quinolone Derivative
This protocol describes a classic application of 2'-aminoacetophenone, demonstrating its utility in heterocyclic synthesis.
Objective: To synthesize 2,4-dimethylquinoline from 2'-aminoacetophenone and acetylacetone.
Methodology:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 1.35 g (10 mmol) of 2'-aminoacetophenone in 20 mL of ethanol.
-
Reagent Addition: To this solution, add 1.2 mL (12 mmol) of acetylacetone.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as 10 mol% ferric chloride hexahydrate (FeCl₃·6H₂O).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The causality for using a Lewis acid catalyst is to activate the carbonyl group of the acetylacetone, making it more susceptible to nucleophilic attack by the amino group of the 2'-aminoacetophenone, thereby facilitating the initial condensation step.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,4-dimethylquinoline.
Workflow for Friedländer Synthesis
Caption: Proposed reaction pathway utilizing the title compound's unique reactivity.
Part III: Strategic Application and Outlook
The choice between a standard 2-aminoacetophenone derivative and an α-functionalized variant like 2-(2-Aminophenyl)-2-oxoethyl benzoate is driven entirely by the synthetic goal.
-
Choose 2-Aminoacetophenone Derivatives for:
-
Rapid and efficient synthesis of quinolines via Friedländer annulation.
-
Synthesis of simple chalcones or azo dyes.
-
When the core, unsubstituted 2-amino-acetylphenyl scaffold is the desired end structure.
-
-
Choose 2-(2-Aminophenyl)-2-oxoethyl benzoate for:
-
Introducing functionality at the α-position of the ketone.
-
Synthesizing more complex or substituted heterocyclic systems like quinoxalines, pyrazines, or imidazoles that require an α-leaving group.
-
Use in diversity-oriented synthesis campaigns where the benzoate can be displaced by a wide range of nucleophiles to create a library of α-substituted ketones prior to a subsequent cyclization step.
-
Conclusion
While 2-aminoacetophenone derivatives are invaluable and direct precursors for many important heterocyclic systems, their reactivity is largely defined by the interplay between the ortho-amino and acetyl groups. The introduction of a benzoate ester at the α-carbon, as exemplified by 2-(2-Aminophenyl)-2-oxoethyl benzoate, creates a more nuanced and versatile building block. It transforms the acetyl moiety into a platform for further functionalization, opening synthetic pathways to a different class of complex molecules. For drug development professionals and synthetic chemists, understanding this distinction is key to navigating from a known scaffold to a novel chemical space, enabling the rational design and efficient synthesis of next-generation therapeutic agents.
References
- A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers. (n.d.). BenchChem.
- The Versatility of 2'-Aminoacetophenone in the Synthesis of Novel Dyes and Pigments: Application Notes and Protocols. (n.d.). BenchChem.
- The Role of 2-Aminoacetophenone in Pharmaceutical Synthesis. (n.d.). Parchem.
- Amino Acetophenones for Natural Product Analogs. (2021). Encyclopedia MDPI.
- Boumendjel, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals.
-
2-Oxo-2-phenylethyl benzoate. (2011). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 12, 2026, from [Link]
-
Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Boumendjel, A., et al. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Semantic Scholar. Retrieved February 12, 2026, from [Link]
-
Chen, Y., et al. (2012). 2-(4-Chlorophenyl)-2-oxoethyl 4-benzamidobenzoate derivatives, a novel class of SENP1 inhibitors: Virtual screening, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Retrieved February 12, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-(2-Aminophenyl)-2-oxoethyl benzoate
Topic: Personal Protective Equipment & Safe Handling Guide for 2-(2-Aminophenyl)-2-oxoethyl benzoate Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Executive Safety Summary
2-(2-Aminophenyl)-2-oxoethyl benzoate (also referred to as 2'-Aminophenacyl benzoate) is a specialized organic intermediate combining a primary aromatic amine (aniline derivative) with a phenacyl ester moiety.[1]
While specific toxicological data for this exact CAS may be limited in public repositories, Structure-Activity Relationship (SAR) analysis dictates that it be handled as a High-Potency Irritant and Potential Sensitizer . The presence of the free amino group (
Core Directive: Treat as a hazardous solid. Zero skin contact and zero inhalation of dust are the operational baselines.
Risk Assessment & Hazard Identification
To ensure scientific integrity, we apply the Precautionary Principle based on functional group analysis.
| Functional Group | Associated Hazard | Operational Implication |
| Primary Aromatic Amine (Aniline moiety) | Sensitizer / Absorption Potential for allergic dermatitis; theoretical risk of methemoglobinemia if absorbed in large quantities. | Double-gloving is mandatory. Change gloves immediately upon contamination. |
| Phenacyl Ester (Alpha-keto ester) | Irritant (Skin/Eye/Respiratory) Related alpha-haloketones are lachrymators; esters are less volatile but dust is highly irritating. | Engineering Controls: Handle strictly within a fume hood. |
| Benzoate Moiety | Hydrolysis Risk Stable solid, but hydrolyzes to benzoic acid and 2-amino-2'-hydroxyacetophenone under basic conditions. | Storage: Keep dry. Avoid contact with strong bases during storage. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating safety system. If one barrier fails, the next ensures protection.
Standard Laboratory Handling (< 10 grams)
| Zone | PPE Requirement | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient due to the fine dust nature of this solid. Goggles prevent particulate entry from air currents. |
| Dermal (Hand) | Double Nitrile Gloves Inner: 4 mil Nitrile (Examination)Outer: 5-8 mil Nitrile (Extended Cuff) | Breakthrough Logic: Aromatic amines can permeate thin nitrile. The double layer creates a "sacrificial" outer layer. Change frequency: Every 60 mins or immediately upon splash. |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Primary Barrier: Do not rely on N95s alone. All weighing and transfer must occur under negative pressure. |
| Body | Lab Coat (Cotton/Poly blend) + Tyvek Sleeve Covers | Sleeve covers bridge the gap between glove cuff and lab coat, preventing wrist exposure during reaching motions. |
Scale-Up / High-Dust Operations (> 10 grams or Milling)
-
Respiratory: Powered Air-Purifying Respirator (PAPR) or P100 Half-Face Respirator if fume hood sash must be raised significantly.
-
Dermal: Tyvek Lab Coat (Chemical resistant) to prevent dust accumulation on personal clothing.
Operational Protocol: Step-by-Step Handling
This workflow minimizes exposure during the most critical phase: Solid Transfer .
Phase 1: Preparation & Weighing
-
Decontaminate: Wipe down the balance area in the fume hood with a damp paper towel (solvent-free) to create a "sticky" surface that traps stray dust.
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Static charge is the primary cause of phenacyl ester dust dispersal.
-
Tare: Place the receiving vessel (round bottom flask) inside a secondary container (beaker) to catch spills.
Phase 2: Solubilization (The Critical Control Point)
Dissolving the solid immediately reduces the inhalation risk.
-
Solvent Selection: The compound is likely soluble in DCM, Ethyl Acetate, or DMSO.
-
Transfer: Use a wide-mouth funnel. Do not pour from a height. Use a spatula to gently slide the solid.
-
Wash Down: Immediately rinse the weighing boat and funnel with the reaction solvent into the flask.
-
Why? This ensures 100% mass transfer and eliminates dust on the tools before they leave the hood.
-
Phase 3: Cleanup
-
Wipe Down: Clean the balance and surrounding area with methanol-dampened wipes.
-
Disposal: Place wipes in a sealed bag inside the hood before transferring to solid waste.
Visualized Workflow: Safe Handling Logic
The following diagram illustrates the decision logic for handling this compound, integrating safety checks at every stage.
Caption: Operational logic flow for selecting PPE and executing safe transfer. Green nodes indicate safe states; red/yellow indicate decision points requiring heightened awareness.
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate the immediate area if the spill is outside the hood (> 5g).
-
PPE Up: Don P100 respirator and double gloves.
-
Contain: Cover the spill with a solvent-dampened pad (Ethanol or Water) to prevent dust generation. Do not dry sweep.
-
Clean: Scoop up the damp material and place it in a hazardous waste jar. Wash the surface with soap and water (alkaline soap helps neutralize potential acidic hydrolysis products).
First Aid
-
Eye Contact: Flush immediately for 15 minutes.[1] The phenacyl moiety can cause delayed irritation; seek medical evaluation.
-
Skin Contact: Wash with soap and water.[1][2][3] Do not use alcohol on skin, as it may enhance absorption of the aniline moiety.
Disposal (RCRA Considerations)
-
Classification: Hazardous Waste (Toxic/Irritant).
-
Stream: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents were used).
-
Labeling: Must explicitly list "2-(2-Aminophenyl)-2-oxoethyl benzoate" and "Potential Sensitizer."
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122262, 2-Aminoacetophenone. Retrieved from [Link] (Used for read-across toxicity of the aniline moiety).
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
